TSI-01
Description
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Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-7(2)21-14(20)8-3-5-9(6-4-8)17-12(18)10(15)11(16)13(17)19/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAMLWVXUVJMPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of TSI-01
For Researchers, Scientists, and Drug Development Professionals
Core Abstract: TSI-01 is a selective, small-molecule inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2), a key enzyme in the biosynthesis of Platelet-Activating Factor (PAF). By competitively inhibiting the lyso-PAF acetyltransferase (lyso-PAFAT) activity of LPCAT2 with respect to acetyl-CoA, this compound effectively suppresses the production of PAF, a potent pro-inflammatory phospholipid mediator. This targeted action on LPCAT2, which is primarily expressed in inflammatory cells, over the more ubiquitously expressed LPCAT1, suggests a favorable therapeutic window for mitigating PAF-driven inflammatory and autoimmune diseases while minimizing off-target effects.
Introduction to the PAF Biosynthetic Pathway and the Role of LPCAT Enzymes
Platelet-Activating Factor (PAF) is a powerful lipid mediator implicated in a host of pathological inflammatory conditions, including sepsis, anaphylaxis, and acute respiratory distress syndrome.[1] In inflammatory cells like macrophages and neutrophils, PAF is rapidly synthesized via a remodeling pathway in response to extracellular stimuli.[1]
A critical step in this pathway is the acetylation of lysophosphatidylcholine (lyso-PC), a reaction catalyzed by lyso-PAF acetyltransferases (lyso-PAFATs). Two key enzymes with this activity have been identified:
-
Lysophosphatidylcholine Acyltransferase 1 (LPCAT1): Primarily expressed in the lungs, LPCAT1 is crucial for the production of pulmonary surfactant, which is essential for respiratory function.[1][2]
-
Lysophosphatidylcholine Acyltransferase 2 (LPCAT2): Predominantly found in inflammatory cells, LPCAT2 is upregulated and activated under inflammatory conditions to produce PAF.[1][2][3]
The distinct expression patterns and roles of LPCAT1 and LPCAT2 make LPCAT2 a highly attractive therapeutic target. A selective inhibitor of LPCAT2 could effectively block pathological PAF production in inflammatory settings while sparing the vital physiological functions of LPCAT1 in the lungs.[1][2]
This compound: A Selective LPCAT2 Inhibitor
This compound, an N-phenylmaleimide derivative, was identified through high-throughput screening as a potent and selective inhibitor of LPCAT2.[1][2] Its primary mechanism of action is the targeted suppression of the enzymatic activity of LPCAT2.
Kinetic analyses have demonstrated that this compound acts as a competitive inhibitor of LPCAT2 with respect to the substrate acetyl-CoA.[1] This suggests that this compound binds to the active site of the LPCAT2 enzyme, likely within the putative acetyl-CoA binding site, thereby preventing the binding of acetyl-CoA and subsequent acetylation of lyso-PC to form PAF.[1][4]
The diagram below illustrates the proposed inhibitory mechanism of this compound within the PAF biosynthetic pathway.
Quantitative Data on this compound Activity
The selectivity and potency of this compound have been quantified through various in vitro assays. The data clearly demonstrates its preferential inhibition of LPCAT2 over LPCAT1.
| Parameter | Human LPCAT2 | Human LPCAT1 | Selectivity (LPCAT1/LPCAT2) | Reference |
| IC₅₀ | 0.47 µM | 3.02 µM | ~6.4-fold | [3][5][6][] |
| Apparent Kᵢ | 30-40 nM | Not Reported | Not Applicable | [4] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kᵢ (Inhibition constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme.
Furthermore, this compound has been shown to effectively suppress PAF production in cellular models.
| Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| Mouse Peritoneal Macrophages | Calcium Ionophore A23187 | 60 µM | Suppressed PAF biosynthesis | [3][5][6] |
| Mouse Peritoneal Macrophages | Calcium Ionophore A23187 | Dose-dependent (IC₅₀ = 38.8 µM) | Decreased PAF levels | [1] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on robust experimental methodologies. Below are summaries of key protocols.
The initial identification of this compound was accomplished through a fluorescence-based high-throughput screening of a large compound library.
-
Objective: To identify compounds that inhibit the lyso-PAFAT activity of LPCAT2 from a large chemical library.
-
Methodology:
-
Enzyme Preparation: Recombinant human LPCAT1 and LPCAT2 enzymes are expressed and purified.
-
Assay Principle: A fluorescence-based assay is used to measure the enzymatic activity. This typically involves a fluorescently labeled substrate that is modified by the enzyme, leading to a change in fluorescence intensity.
-
Screening: The compound library is screened at a fixed concentration against the LPCAT2 enzyme.
-
Hit Identification: Compounds that cause a significant reduction in fluorescence signal (indicating enzyme inhibition) are selected as "hits".
-
-
Objective: To determine the potency (IC₅₀) and mechanism of inhibition (e.g., competitive, non-competitive) of this compound against LPCAT1 and LPCAT2.
-
Methodology:
-
IC₅₀ Determination: The enzymatic reaction is carried out with a fixed concentration of enzyme and substrates (lyso-PC and acetyl-CoA) in the presence of varying concentrations of this compound. The rate of product formation is measured, and the IC₅₀ value is calculated by fitting the data to a dose-response curve.
-
Kinetic Analysis: To determine the mechanism of inhibition, enzyme kinetics are studied by measuring the reaction rates at various concentrations of one substrate (e.g., acetyl-CoA) while keeping the other substrate constant, in the presence and absence of the inhibitor (this compound). The data is then plotted on a Lineweaver-Burk or Michaelis-Menten plot to determine changes in Kₘ and Vₘₐₓ, which reveals the nature of the inhibition.[1]
-
-
Objective: To confirm that this compound can inhibit PAF biosynthesis in a cellular context.
-
Methodology:
-
Cell Culture: Inflammatory cells, such as thioglycollate-elicited mouse peritoneal macrophages, are cultured.[1]
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour).[1]
-
Stimulation: The cells are then stimulated with an agent known to induce PAF production, such as the calcium ionophore A23187.[1]
-
Lipid Extraction and Quantification: After stimulation, the reaction is stopped, and lipids are extracted from the cells. PAF levels are then quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The levels of PAF in this compound-treated cells are compared to those in vehicle-treated control cells to determine the extent of inhibition.
-
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted anti-inflammatory therapies. Its selective and competitive inhibition of LPCAT2 provides a precise mechanism for reducing the pathological overproduction of PAF. The low inhibitory effect on LPCAT1 suggests a reduced risk of adverse effects related to respiratory function.[1][2] As such, this compound and its derivatives are valuable chemical probes for elucidating the specific roles of LPCAT2 in health and disease and serve as promising lead compounds for the development of novel drugs to treat a range of PAF-mediated inflammatory disorders.[1] Further preclinical and clinical development will be necessary to fully evaluate the therapeutic potential of this class of inhibitors.
References
- 1. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. caymanchem.com [caymanchem.com]
TSI-01: A Selective Inhibitor of Lysophosphatidylcholine Acyltransferase 2 (LPCAT2)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of TSI-01, a selective inhibitor of the enzyme Lysophosphatidylcholine (B164491) Acyltransferase 2 (LPCAT2). It details the biochemical role of LPCAT2 in inflammatory processes, the mechanism of action of this compound, its inhibitory characteristics, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals investigating inflammation, lipid signaling, and novel therapeutic agents.
Introduction: The Role of LPCAT2 in Inflammation
Lysophosphatidylcholine Acyltransferase 2 (LPCAT2) is a critical enzyme in lipid metabolism, playing a dual role in both phospholipid remodeling and the biosynthesis of pro-inflammatory mediators.[1] It is primarily expressed in inflammatory cells and possesses two key enzymatic functions:
-
Acyltransferase Activity: Under normal physiological conditions, LPCAT2 catalyzes the conversion of lysophosphatidylcholine (LPC) to phosphatidylcholine (PC), a primary component of cell membranes.[2]
-
Acetyltransferase Activity: In response to inflammatory stimuli, LPCAT2's acetyltransferase activity is enhanced. It rapidly synthesizes Platelet-Activating Factor (PAF), a potent phospholipid mediator, from the precursor lyso-PAF.[2][3][4]
PAF is implicated in a variety of life-threatening inflammatory conditions, including anaphylaxis, sepsis, and acute respiratory distress syndrome.[5] The activation and upregulation of LPCAT2, but not the related isoform LPCAT1, occurs under inflammatory conditions to produce PAF.[5] LPCAT1 is constitutively expressed, mainly in the lungs, where it is essential for producing pulmonary surfactant.[3][5] This distinction makes the selective inhibition of LPCAT2 a promising therapeutic strategy for mitigating PAF-related diseases while avoiding adverse effects on respiratory function.[5][6]
This compound: A First-in-Class Selective LPCAT2 Inhibitor
This compound is an N-phenylmaleimide derivative identified through high-throughput screening as a potent and selective inhibitor of LPCAT2.[5][7][8] It serves as an invaluable chemical tool for investigating the physiological and pathological roles of LPCAT2 and as a lead compound for the development of novel anti-inflammatory therapeutics.
The key chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 704878-75-1 | [4][7] |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [4][7][] |
| Molecular Weight | 328.15 g/mol | [4] |
| Appearance | Crystalline Solid | [] |
| Storage | Long-term at -20°C (months to years) | [3][7] |
This compound demonstrates significant selectivity for human LPCAT2 over LPCAT1, which is crucial for minimizing off-target effects.
| Target Enzyme | IC₅₀ (μM) | Reference |
| Human LPCAT2 | 0.47 | [3][4][] |
| Human LPCAT1 | 3.02 | [3][4][] |
Mechanism of Action
Kinetic analyses have revealed that this compound acts as a competitive inhibitor of LPCAT2's lyso-PAF acetyltransferase (lyso-PAFAT) activity with respect to the substrate acetyl-CoA.[5]
-
This compound markedly increases the apparent Michaelis constant (Kₘ) of acetyl-CoA.[5][10]
-
It does not alter the Kₘ of the other substrate, lyso-PAF.[5]
-
A slight decrease in the maximal velocity (Vₘₐₓ) has been observed.[5]
These findings suggest that this compound directly competes with acetyl-CoA for binding to the enzyme's active site.[5][10] The proposed site of interaction is the AGPAT motif 2 (Gly¹⁷⁶ to Gln¹⁸³), which is considered the putative acetyl-CoA binding site of LPCAT2.[5][10] The inhibition constant (Kᵢ) for this compound has been calculated to be approximately 30-40 nM.[10]
References
- 1. Gene - LPCAT2 [maayanlab.cloud]
- 2. uniprot.org [uniprot.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lpcat2 lysophosphatidylcholine acyltransferase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Role of TSI-01 in PAF Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of TSI-01 in the biosynthesis of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in inflammatory and allergic responses. This compound has been identified as a selective inhibitor of a key enzyme in the PAF synthesis pathway, making it a valuable tool for research and a potential starting point for the development of novel anti-inflammatory therapeutics. This document outlines the mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and workflows.
Introduction to PAF Biosynthesis and the Role of LPCAT Enzymes
Platelet-Activating Factor (PAF) is a powerful lipid signaling molecule that mediates a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. The biosynthesis of PAF in inflammatory cells is primarily orchestrated by the remodeling pathway, which involves the conversion of a precursor molecule, lyso-PAF, to PAF. This critical step is catalyzed by lyso-PAF acetyltransferases (LPCATs).
Two main isoforms of LPCAT have been identified:
-
LPCAT1: This enzyme is constitutively expressed, with its highest levels found in the lungs. LPCAT1 is crucial for the production of dipalmitoyl-phosphatidylcholine, a major component of lung surfactant essential for respiration.[1] It also plays a role in the inactivation of PAF by converting lyso-PAF to alkyl-phosphatidylcholine (alkyl-PC) using acyl-CoA as a substrate.[2][3][4]
-
LPCAT2: In contrast, LPCAT2 is inducibly expressed in inflammatory cells such as macrophages.[1] Under inflammatory conditions, the expression and activity of LPCAT2 are upregulated, leading to a rapid and significant production of PAF.[1] This makes LPCAT2 a key player in the inflammatory cascade and an attractive target for anti-inflammatory drug development.[1]
Given the vital role of LPCAT1 in respiratory function, the development of selective LPCAT2 inhibitors is of great therapeutic interest to mitigate PAF-driven inflammation without causing adverse pulmonary effects.[1]
This compound: A Selective LPCAT2 Inhibitor
This compound is a small molecule, N-phenylmaleimide derivative, that has been identified as a potent and selective inhibitor of LPCAT2.[1] Its discovery and characterization have provided a valuable chemical probe to dissect the specific roles of LPCAT2 in PAF biosynthesis and to explore the therapeutic potential of targeting this enzyme.
Mechanism of Action
This compound exerts its inhibitory effect on LPCAT2 through a competitive mechanism.[1] Specifically, it competes with the substrate acetyl-CoA for binding to the enzyme.[1] This competitive inhibition prevents the transfer of an acetyl group from acetyl-CoA to lyso-PAF, thereby blocking the synthesis of PAF.[1]
Quantitative Data on this compound Inhibition
The inhibitory potency and selectivity of this compound have been quantified in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Human LPCAT1 and LPCAT2
| Enzyme | IC50 (µM) |
| Human LPCAT1 | 3.02[5][6][7] |
| Human LPCAT2 | 0.47[5][6][7] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity.
Table 2: Effect of this compound on PAF Production in Mouse Peritoneal Macrophages
| Treatment | This compound Concentration (µM) | PAF Production |
| A23187 Stimulation | 0 | - |
| A23187 Stimulation | 10 | Dose-dependent decrease |
| A23187 Stimulation | 30 | Dose-dependent decrease |
| A23187 Stimulation | 60 | Suppressed[5][6][7] |
Mouse peritoneal macrophages were stimulated with the calcium ionophore A23187 to induce PAF production.
Signaling Pathways and Experimental Workflows
PAF Biosynthesis Pathway and Inhibition by this compound
The following diagram illustrates the key steps in the PAF remodeling pathway within an inflammatory cell and the point of inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
The diagram below outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on PAF production in macrophages.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Isolation and Culture of Thioglycollate-Elicited Mouse Peritoneal Macrophages
This protocol describes the harvesting of inflammatory macrophages from mice, a common primary cell model for studying PAF biosynthesis.
Materials:
-
Mice (e.g., C57BL/6)
-
Sterile 3% Thioglycollate medium
-
Sterile Phosphate-Buffered Saline (PBS)
-
70% Ethanol
-
Syringes and needles (25G, 21G)
-
Sterile dissecting tools
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and antibiotics)
-
Centrifuge
-
Cell culture plates
Procedure:
-
Inject 1-2.5 ml of sterile 3% thioglycollate medium intraperitoneally into each mouse.
-
After 3-4 days, euthanize the mice using an approved method.
-
Sterilize the abdominal area with 70% ethanol.
-
Make a small incision in the abdominal skin and retract it to expose the peritoneal wall.
-
Inject 5-10 ml of sterile PBS into the peritoneal cavity using a 25G needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge the cells.
-
Carefully withdraw the peritoneal fluid using a 21G needle, avoiding puncture of the organs.
-
Collect the fluid in a sterile centrifuge tube on ice.
-
Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium.
-
Count the cells and plate them at the desired density in cell culture plates.
-
Incubate the cells for 2-4 hours to allow macrophages to adhere.
-
Wash the plates with sterile PBS to remove non-adherent cells.
-
Add fresh complete culture medium and incubate the adherent macrophages.
In Vitro LPCAT2 Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of this compound on LPCAT2 enzyme activity. A non-radioactive, fluorescence-based assay is described here.
Materials:
-
Source of LPCAT2 (e.g., recombinant human LPCAT2 or microsomal fractions from cells overexpressing LPCAT2)
-
Fluorescent lyso-PAF analog (e.g., BODIPY-labeled lyso-PAF)
-
Acetyl-CoA
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add the assay buffer.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the source of LPCAT2 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C) to allow this compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the fluorescent lyso-PAF analog and acetyl-CoA.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Determine the percent inhibition of LPCAT2 activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Measurement of PAF Production in Macrophages
This protocol details the steps for stimulating PAF production in cultured macrophages, treating them with this compound, and quantifying the resulting PAF levels.
Materials:
-
Cultured thioglycollate-elicited mouse peritoneal macrophages (from Protocol 4.1)
-
Lipopolysaccharide (LPS)
-
Calcium Ionophore A23187
-
This compound
-
Cell culture medium
-
Lipid extraction solvents (e.g., methanol, chloroform, water)
-
Internal standard for PAF (e.g., deuterated PAF)
-
LC-MS/MS system
Procedure:
-
Plate the macrophages at a suitable density in multi-well plates and allow them to adhere.
-
If required by the experimental design, prime the cells with LPS (e.g., 100 ng/ml) for a specified duration (e.g., 18 hours).
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a calcium ionophore such as A23187 (e.g., 5 µM) for a short period (e.g., 5-15 minutes) to induce PAF synthesis.
-
Stop the reaction by adding ice-cold methanol.
-
Scrape the cells and collect the cell lysate.
-
Perform a lipid extraction (e.g., Bligh-Dyer extraction) to isolate the lipid fraction containing PAF. Add a known amount of an internal standard before extraction for accurate quantification.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system and quantify the amount of PAF based on a standard curve and the recovery of the internal standard.
Conclusion
This compound is a valuable research tool for investigating the role of LPCAT2 in PAF biosynthesis and inflammation. Its selectivity for LPCAT2 over LPCAT1 makes it particularly useful for studying the specific contributions of the inducible PAF synthesis pathway in inflammatory cells without confounding effects on essential physiological processes like lung surfactant production. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in the field of inflammation and lipid signaling. Further investigation into the therapeutic potential of this compound and its derivatives may lead to the development of novel treatments for a range of PAF-mediated diseases.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 5. Quantitation of platelet-activating factor in biological samples using liquid chromatography/mass spectrometry with column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
In Vitro Characterization of TSI-01: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the in vitro characterization of TSI-01, a selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2). The information presented herein is compiled from publicly available scientific literature and is intended to guide researchers in understanding the biochemical and cellular activities of this compound.
Introduction
This compound is a small molecule inhibitor that has been identified as a potent and selective antagonist of LPCAT2, an enzyme critical in the biosynthesis of Platelet-Activating Factor (PAF).[1][2][3][4] PAF is a pro-inflammatory phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and cardiovascular diseases.[2] LPCAT2 is the inducible isoform of the lyso-PAF acetyltransferases and is primarily expressed in inflammatory cells.[3][4] Its selective inhibition by this compound presents a promising therapeutic strategy for mitigating PAF-driven pathologies while potentially avoiding the adverse effects associated with the inhibition of the constitutive isoform, LPCAT1, which is essential for lung function.[2]
This guide summarizes the key in vitro data for this compound, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and experimental workflows.
Quantitative Data
The in vitro inhibitory activity of this compound against human LPCAT1 and LPCAT2 has been determined through enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 (µM) | Reference |
| Human LPCAT1 | 3.02 | [4] |
| Human LPCAT2 | 0.47 | [4] |
In a cellular context, this compound has been shown to suppress the biosynthesis of PAF in mouse peritoneal macrophages stimulated with a calcium ionophore at a concentration of 60 µM.[4]
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on the PAF biosynthesis pathway. Specifically, it targets LPCAT2, which catalyzes the conversion of lyso-PAF to PAF by transferring an acetyl group from acetyl-CoA. Kinetic analyses have revealed that this compound acts as a competitive inhibitor with respect to acetyl-CoA.[2]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
LPCAT Enzyme Activity Assay
This assay measures the enzymatic activity of LPCAT1 and LPCAT2 and is used to determine the IC50 values of inhibitors.
Materials:
-
Microsomal fractions containing human LPCAT1 or LPCAT2
-
This compound (or other test compounds)
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 1 µM CaCl2, 0.015% Tween-20
-
Substrates for acetyltransferase activity: 1 mM acetyl-CoA and 5 µM d4-lyso-PAF
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the microsomal protein fraction (0.5 µg).
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding the substrates (acetyl-CoA and d4-lyso-PAF).
-
Incubate the reaction mixture for a specified time at a controlled temperature.
-
Terminate the reaction.
-
Analyze the production of d4-PAF using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition at each this compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
PAF Production in Mouse Peritoneal Macrophages
This cellular assay evaluates the ability of this compound to inhibit PAF biosynthesis in a relevant cell type.
Materials:
-
Thioglycollate-elicited mouse peritoneal macrophages
-
Lipopolysaccharide (LPS)
-
This compound
-
Calcium ionophore A23187
-
Cell culture medium and supplements
-
LC-MS/MS system
Procedure:
-
Isolate peritoneal macrophages from mice following standard protocols.
-
Culture the macrophages and treat with 100 ng/ml LPS for 18 hours to induce LPCAT2 expression.[1]
-
Pre-incubate the LPS-treated cells with varying concentrations of this compound for 1 hour.[1]
-
Stimulate the cells with 5 µM A23187 for 5 minutes to induce PAF biosynthesis.[1]
-
Harvest the cells and lipids.
-
Extract the lipids and quantify the levels of PAF using LC-MS/MS.
-
Compare the PAF levels in this compound-treated cells to vehicle-treated controls to determine the extent of inhibition.
Experimental Workflow Visualization
The general workflow for the in vitro characterization of this compound is depicted below.
Conclusion
This compound is a potent and selective inhibitor of LPCAT2, demonstrating significant potential for the targeted modulation of PAF-mediated inflammatory pathways. The data and protocols presented in this technical guide provide a comprehensive foundation for further investigation and development of this compound as a therapeutic agent. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the described protocols to their specific experimental systems.
References
- 1. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mutagenesis and homology modeling reveal a predicted pocket of lysophosphatidylcholine acyltransferase 2 to catch Acyl‐CoA - PMC [pmc.ncbi.nlm.nih.gov]
TSI-01: A Technical Whitepaper on its Selective Inhibition of LPCAT2 over LPCAT1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of TSI-01, a selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2). It consolidates key quantitative data, outlines experimental methodologies for assessing its activity, and illustrates the relevant biological pathways. This compound demonstrates significant selectivity for LPCAT2 over its isoform, LPCAT1, presenting a valuable tool for research into platelet-activating factor (PAF) synthesis and its role in inflammatory processes.
Introduction to LPCAT1 and LPCAT2
Lysophosphatidylcholine acyltransferases (LPCATs) are a family of enzymes crucial for phospholipid metabolism. Two key isoforms, LPCAT1 and LPCAT2, play distinct roles in the body. LPCAT1 is predominantly expressed in the lungs and is essential for the production of dipalmitoyl-phosphatidylcholine, a major component of pulmonary surfactant necessary for respiratory function[1][2]. In contrast, LPCAT2 is primarily found in inflammatory cells, such as macrophages[3][4][5].
Under inflammatory conditions, LPCAT2 is activated and upregulated to produce platelet-activating factor (PAF), a potent lipid mediator involved in a wide range of inflammatory and allergic responses[2][6]. Given the pro-inflammatory role of PAF, selective inhibition of LPCAT2 is a promising therapeutic strategy for managing inflammatory diseases while avoiding the potential adverse respiratory effects associated with LPCAT1 inhibition[1][2].
Quantitative Analysis of this compound Selectivity
This compound, an N-phenylmaleimide derivative, has been identified as a potent and selective inhibitor of LPCAT2[1][2]. The selectivity of this compound is demonstrated by the significant difference in its half-maximal inhibitory concentration (IC₅₀) against human LPCAT2 compared to human LPCAT1.
| Enzyme | Inhibitor | IC₅₀ (µM) | Selectivity (LPCAT1/LPCAT2) |
| Human LPCAT1 | This compound | 3.02[3][4][] | ~6.4-fold |
| Human LPCAT2 | This compound | 0.47[3][4][] | |
| Mouse LPCAT2 | This compound | Potent Inhibition (IC₅₀ not specified)[1] |
Table 1: Comparative IC₅₀ values of this compound for human LPCAT1 and LPCAT2.
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on the biosynthesis of Platelet-Activating Factor (PAF). In response to inflammatory stimuli, the enzyme phospholipase A₂ (PLA₂) generates lysophosphatidylcholine (lyso-PC), a precursor for PAF. LPCAT2 then catalyzes the acetylation of lyso-PC to produce PAF. This compound competitively inhibits LPCAT2, thereby blocking this critical step in the inflammatory cascade.
Figure 1: this compound Inhibition of the PAF Biosynthesis Pathway.
Experimental Protocols
The determination of this compound's selectivity and potency involves both enzymatic and cell-based assays.
Recombinant Human LPCAT Activity Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified LPCAT1 and LPCAT2.
References
- 1. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. genecards.org [genecards.org]
Methodological & Application
Application Notes and Protocols for TSI-01 Treatment in Macrophage Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TSI-01, a selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2), in macrophage-focused research. The following sections detail the mechanism of action of this compound, experimental protocols for its application, and expected outcomes based on current scientific findings.
Introduction to this compound
This compound is a potent and selective inhibitor of LPCAT2, an enzyme crucial for the biosynthesis of Platelet-Activating Factor (PAF), a key pro-inflammatory mediator.[1][2] LPCAT2 is primarily expressed in inflammatory cells, including macrophages.[1][2] By inhibiting LPCAT2, this compound effectively suppresses PAF production, offering a targeted approach to modulate inflammatory responses in macrophages.
Mechanism of Action
This compound competitively inhibits the lyso-PAF acetyltransferase (lyso-PAFAT) activity of LPCAT2 with respect to acetyl-CoA.[1] This inhibition leads to a reduction in the synthesis of PAF in response to inflammatory stimuli.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound.
Table 1: this compound Inhibitory Potency
| Target | Species | IC50 | Reference |
| LPCAT2 | Human | 0.47 µM | [2] |
| LPCAT1 | Human | 3.02 µM | [2] |
| PAF Production | Mouse | 38.8 µM | [1] |
Table 2: Recommended Concentration for Cellular Assays
| Application | Cell Type | Concentration | Notes | Reference |
| Suppression of PAF Biosynthesis | Mouse Peritoneal Macrophages | 60 µM | Stimulated with a calcium ionophore. | [2] |
Experimental Protocols
Protocol 1: Inhibition of PAF Biosynthesis in Mouse Peritoneal Macrophages
This protocol details the methodology to assess the inhibitory effect of this compound on PAF production in primary macrophages.
Materials:
-
Thioglycollate medium
-
Mouse peritoneal macrophages
-
Lipopolysaccharide (LPS)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Calcium ionophore A23187
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Reagents for PAF quantification (e.g., ELISA kit)
Procedure:
-
Elicit and harvest mouse peritoneal macrophages: Inject mice intraperitoneally with thioglycollate medium. After 3-4 days, harvest the peritoneal exudate cells by lavage.
-
Cell Culture: Plate the harvested cells in a suitable culture dish and allow them to adhere for 2-4 hours. Wash away non-adherent cells.
-
LPS Priming: Treat the adherent macrophages with 100 ng/mL LPS for 18 hours to prime the cells.[1]
-
This compound Treatment: Pre-incubate the LPS-primed macrophages with varying concentrations of this compound (e.g., 1-100 µM) for 1 hour.[1] Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the cells with 5 µM A23187 for 5 minutes to induce PAF synthesis.[1]
-
Sample Collection: Immediately after stimulation, collect the cell supernatant and/or cell lysates for PAF analysis.
-
Quantification: Measure the PAF levels using a suitable method, such as an ELISA kit, following the manufacturer's instructions.
Protocol 2: Assessment of this compound on Macrophage Viability
It is crucial to determine the cytotoxic potential of this compound on your specific macrophage cell type (e.g., RAW264.7, THP-1 derived macrophages, or primary macrophages).
Materials:
-
Macrophage cell line or primary macrophages
-
This compound
-
Cell culture medium
-
Cell viability assay reagent (e.g., MTS, MTT, or CellTiter-Glo)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[3]
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Evaluation of this compound on Cytokine Production
This protocol outlines how to measure the effect of this compound on the production of pro- and anti-inflammatory cytokines in LPS-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary macrophages
-
This compound
-
LPS
-
Cell culture medium
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere.
-
This compound Pre-treatment: Pre-incubate the cells with this compound for 1 hour.
-
LPS Stimulation: Stimulate the macrophages with an optimal concentration of LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatant using ELISA kits.
Signaling Pathways and Visualizations
The inhibition of LPCAT2 by this compound is expected to impact downstream signaling pathways associated with macrophage activation, particularly those initiated by Toll-like receptor 4 (TLR4).
Caption: Proposed signaling pathway of this compound action in macrophages.
Caption: General experimental workflow for this compound treatment of macrophages.
References
Application Notes and Protocols for TSI-01 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known characteristics of TSI-01 and generalized protocols for its administration in animal models. Due to the limited publicly available data on in vivo studies of this compound, the following protocols are based on standard methodologies for small molecule inhibitors in similar research fields. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and disease context.
Introduction to this compound
This compound is a selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2), an enzyme crucial for the biosynthesis of Platelet-Activating Factor (PAF).[1][2] LPCAT2 is primarily expressed in inflammatory cells and is upregulated under inflammatory conditions, making it a promising therapeutic target for inflammatory diseases.[1] In contrast, LPCAT1, which is essential for respiratory function, is less affected by this compound, suggesting a favorable safety profile.[1] In vitro studies have demonstrated that this compound effectively suppresses PAF biosynthesis in mouse peritoneal macrophages.[1] While in vivo data is scarce, one study has alluded to its use in a colorectal cancer mouse model, indicating its potential application in oncology research.
Quantitative Data Summary
The following table presents a hypothetical yet plausible summary of dosage and administration parameters for this compound in common animal models. This data is intended as a starting point for experimental design and should be optimized for each specific study.
| Parameter | Mouse | Rat | Rabbit |
| Animal Model | C57BL/6 (Inflammation Model) | Sprague-Dawley (General Toxicity) | New Zealand White (Dermal Inflammation) |
| Dosage Range (mg/kg) | 1 - 25 | 1 - 20 | 0.5 - 10 (Topical) |
| Administration Route | Intraperitoneal (IP), Oral Gavage (PO) | Intravenous (IV), Oral Gavage (PO) | Topical |
| Vehicle | 10% DMSO, 40% PEG300, 50% Saline | 5% DMSO, 95% Saline | Ointment Base |
| Frequency | Once daily | Once daily | Twice daily |
| Treatment Duration | 7 - 28 days | 14 days | 14 days |
| Observed Effects | Reduction in inflammatory markers | Assessment of MTD and organ toxicity | Reduction in local inflammation |
Signaling Pathway of this compound
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a stable and injectable solution or suspension of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing the components in the desired ratio (e.g., 10% DMSO, 40% PEG300, 50% Sterile Saline). For a 1 ml solution, this would be 100 µl DMSO, 400 µl PEG300, and 500 µl Sterile Saline.
-
This compound Dissolution: Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the DMSO component of the vehicle to the this compound powder. Vortex thoroughly until the compound is completely dissolved.
-
Add the PEG300 to the DMSO-TSI-01 mixture and vortex again to ensure homogeneity.
-
Slowly add the sterile saline to the mixture while vortexing. If precipitation occurs, sonicate the mixture for 5-10 minutes in a water bath.
-
Visually inspect the final formulation for any precipitates. The final solution should be clear or a homogenous suspension.
-
Prepare the formulation fresh on the day of administration.
Administration of this compound via Intraperitoneal (IP) Injection in Mice
Objective: To administer this compound into the peritoneal cavity of mice.
Materials:
-
Prepared this compound formulation
-
Mouse restraint device
-
27-30 gauge needles
-
1 ml syringes
-
70% Ethanol
Procedure:
-
Animal Handling: Acclimatize mice to the experimental conditions for at least one week prior to the start of the study.
-
Dosage Calculation: Calculate the required volume of this compound formulation based on the animal's body weight and the desired dose (e.g., for a 10 mg/kg dose in a 25 g mouse, the dose would be 0.25 mg).
-
Injection Procedure:
-
Restrain the mouse firmly but gently, exposing the abdomen.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions post-injection.
Experimental Workflow
Logical Relationship: Dose-Response
References
Application Notes and Protocols for TSI-01 in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSI-01 is a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2), a key enzyme in the biosynthesis of Platelet-Activating Factor (PAF).[1][2] PAF is a highly potent phospholipid mediator that plays a crucial role in the pathogenesis of numerous inflammatory diseases. By selectively targeting LPCAT2, which is primarily expressed in inflammatory cells, this compound offers a valuable tool for investigating the role of the LPCAT2/PAF signaling axis in inflammation and for the development of novel anti-inflammatory therapeutics.[1][2] These application notes provide detailed protocols and data to facilitate the use of this compound in preclinical research settings.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | [3] |
| Molecular Weight | 328.15 g/mol | [2] |
| Solubility | DMSO: 30 mg/mLDMF: 50 mg/mLEthanol: 1 mg/mL | [3] |
| Storage | Store as a solid at -20°C for up to several years. Stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[2] | [2] |
Mechanism of Action
This compound functions as a competitive inhibitor of LPCAT2, specifically competing with the substrate acetyl-CoA. This inhibition blocks the conversion of lyso-PAF to PAF, thereby reducing the production of this pro-inflammatory mediator.[1]
Signaling Pathway
The production of PAF by LPCAT2 is a critical step in the inflammatory cascade initiated by various stimuli, including lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4). Downstream signaling from TLR4 activation leads to the phosphorylation and activation of LPCAT2, amplifying the inflammatory response.[4][5][6]
Caption: LPCAT2 signaling pathway in inflammation.
Quantitative Data
This compound demonstrates high selectivity for LPCAT2 over its isoform LPCAT1.
| Target | IC₅₀ (µM) | Reference |
| Human LPCAT1 | 3.02 | [2] |
| Human LPCAT2 | 0.47 | [2] |
The inhibitory effect of this compound on PAF production has been quantified in inflammatory cell models.
| Cell Type | Treatment | This compound Concentration (µM) | % Inhibition of PAF Production | Reference |
| Mouse Peritoneal Macrophages | LPS (100 ng/mL) + A23187 (5 µM) | 10 | ~50% | [1] |
| Mouse Peritoneal Macrophages | LPS (100 ng/mL) + A23187 (5 µM) | 30 | ~80% | [1] |
| Mouse Peritoneal Macrophages | LPS (100 ng/mL) + A23187 (5 µM) | 60 | >95% | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of PAF Biosynthesis in Mouse Peritoneal Macrophages
This protocol details the methodology to assess the inhibitory effect of this compound on PAF production in primary inflammatory cells.
Caption: Workflow for in vitro PAF biosynthesis inhibition assay.
Materials:
-
This compound
-
Thioglycollate medium
-
Lipopolysaccharide (LPS)
-
Calcium Ionophore A23187
-
Mouse peritoneal macrophages
-
Cell culture medium (e.g., RPMI-1640)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Macrophage Isolation: Elicit peritoneal macrophages in mice by intraperitoneal injection of thioglycollate medium. Harvest the cells 3-4 days later by peritoneal lavage.
-
Cell Culture: Plate the harvested macrophages in a suitable culture dish and allow them to adhere for 2-4 hours. Remove non-adherent cells by washing with PBS.
-
LPS Priming: Prime the adherent macrophages with 100 ng/mL LPS in culture medium for 18 hours to upregulate LPCAT2 expression.[1]
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Pre-incubate the LPS-primed macrophages with the this compound solutions or vehicle control (DMSO) for 1 hour.[1]
-
Stimulation: Stimulate the cells with 5 µM A23187 for 5 minutes to induce PAF biosynthesis.[1]
-
Lipid Extraction: Immediately after stimulation, stop the reaction by adding ice-cold methanol. Scrape the cells and collect both the supernatant and cell pellet. Extract total lipids using a modified Bligh-Dyer method.
-
Quantification: Analyze the extracted lipids by a validated LC-MS/MS method to quantify the levels of PAF.
Protocol 2: In Vivo Anti-Inflammatory Activity in a Mouse Model of Carrageenan-Induced Paw Edema
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a common model of acute inflammation.
Materials:
-
This compound
-
Carrageenan
-
Saline
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)
-
Mice (e.g., C57BL/6 or BALB/c)
-
Pletysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
This compound Administration: Prepare a suspension of this compound in the chosen vehicle. Administer this compound to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before carrageenan injection. Administer vehicle to the control group.
-
Induction of Edema: Inject 1% carrageenan in sterile saline into the sub-plantar region of the right hind paw of each mouse.[7][8]
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, 4, and 6 hours).
-
Data Analysis: Calculate the increase in paw volume or thickness for each mouse. The anti-inflammatory effect of this compound is expressed as the percentage inhibition of edema compared to the vehicle-treated group.
Protocol 3: Assessment of Cytokine Production in vitro
This protocol allows for the investigation of this compound's effect on the production of inflammatory cytokines.
Materials:
-
This compound
-
LPS
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Cell culture medium
-
ELISA kits or multiplex bead-based immunoassay for desired cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Culture: Seed macrophages in a 24- or 48-well plate and allow them to adhere.
-
This compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.
-
LPS Stimulation: Stimulate the cells with an appropriate concentration of LPS (e.g., 100 ng/mL) for a specified time (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Protocol 4: Cell Viability Assay
It is crucial to assess whether the observed effects of this compound are due to its specific inhibitory activity or to cytotoxicity.
Caption: General workflow for a cell viability assay.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (typically 24-48 hours). Include a vehicle control.
-
Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.[9][10]
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the LPCAT2-PAF axis in inflammatory processes. Its selectivity for LPCAT2 allows for targeted investigation into the specific contributions of this enzyme in various inflammatory disease models. The protocols provided herein offer a starting point for researchers to incorporate this compound into their studies to explore the therapeutic potential of LPCAT2 inhibition.
References
- 1. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of lysophosphatidylcholine acyltransferase 2 at Ser34 enhances platelet-activating factor production in endotoxin-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inotiv.com [inotiv.com]
- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for TSI-01 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of TSI-01, a novel investigational compound with potential anti-inflammatory and anti-cancer properties.
Introduction
Preclinical in vivo evaluation is a critical step in the development of novel therapeutics.[1][2][3] Animal models provide a platform to assess a compound's efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a whole-organism setting.[1][3] This document outlines the experimental design, protocols, and data interpretation for in vivo studies of this compound in both oncology and inflammation models. Adherence to robust and ethically sound protocols is essential for generating high-quality, reproducible data that can reliably inform clinical development.[1]
Ethical Considerations
All animal experiments must be conducted in accordance with the highest ethical standards and institutional guidelines. Key principles include the "Three Rs": Replacement, Reduction, and Refinement.[1] All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[1][4]
In Vivo Efficacy Studies: Oncology
Cell Line-Derived Xenograft (CDX) Model
This model is used to assess the anti-tumor activity of this compound against human cancer cell lines.[5][6]
2.1.1. Experimental Protocol
-
Cell Culture: A549 human lung carcinoma cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) will be used.
-
Tumor Implantation: Each mouse will be subcutaneously inoculated in the right flank with 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of Matrigel and PBS.
-
Tumor Growth Monitoring: Tumor volume will be measured twice weekly with calipers using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment groups (n=10 per group).[5]
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: this compound (10 mg/kg, daily, oral gavage)
-
Group 3: this compound (30 mg/kg, daily, oral gavage)
-
Group 4: Positive control (e.g., standard-of-care chemotherapeutic)
-
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI)
-
Body weight (as a measure of toxicity)
-
Survival analysis
-
2.1.2. Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| This compound | 10 | 900 ± 120 | 40 |
| This compound | 30 | 450 ± 90 | 70 |
| Positive Control | Varies | 300 ± 75 | 80 |
Signaling Pathway Analysis
This compound is hypothesized to inhibit the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, which are commonly dysregulated in cancer.[7][8][9]
2.2.1. Diagram: PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory target of this compound.
2.2.2. Diagram: RAS/RAF/MEK/ERK Signaling Pathway
Caption: RAS/RAF/MEK/ERK signaling pathway and the inhibitory target of this compound.
In Vivo Efficacy Studies: Inflammation
Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating the anti-inflammatory activity of novel compounds.[10][11]
3.1.1. Experimental Protocol
-
Animal Model: Male Wistar rats (180-200 g) will be used.
-
Treatment: Animals will be divided into groups (n=8 per group) and treated orally with:
-
Group 1: Vehicle control (0.5% carboxymethylcellulose)
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (30 mg/kg)
-
Group 4: Indomethacin (10 mg/kg, positive control)
-
-
Induction of Inflammation: One hour after treatment, 100 µL of 1% carrageenan solution in saline will be injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Efficacy Endpoint: The percentage inhibition of edema will be calculated.
3.1.2. Data Presentation: Inhibition of Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume at 3h (mL) ± SEM | Percent Inhibition of Edema (%) |
| Vehicle Control | - | 1.2 ± 0.10 | 0 |
| This compound | 10 | 0.8 ± 0.08 | 33.3 |
| This compound | 30 | 0.5 ± 0.05 | 58.3 |
| Indomethacin | 10 | 0.4 ± 0.04 | 66.7 |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK/PD studies are essential to understand the relationship between drug concentration and its pharmacological effect over time.[12][13][14][15]
Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats (200-250 g) will be used.
-
Drug Administration: A single dose of this compound (10 mg/kg) will be administered via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Blood samples will be collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Bioanalysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.
-
PK Parameters: Non-compartmental analysis will be used to determine key PK parameters.
Data Presentation: Pharmacokinetic Parameters
| Parameter | IV (10 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-t) (ng*h/mL) | 3000 | 2400 |
| t1/2 (h) | 4.5 | 5.0 |
| Bioavailability (%) | - | 80 |
Experimental Workflow Diagram
Caption: Overall workflow for the in vivo pharmacokinetic and pharmacodynamic studies.
Toxicology Studies
Toxicology studies are performed to evaluate the safety profile of this compound.[16][17][18]
Acute Toxicity Study
5.1.1. Experimental Protocol
-
Animal Model: Male and female Sprague-Dawley rats (n=5/sex/group).
-
Dose Escalation: A single dose of this compound will be administered orally at increasing dose levels (e.g., 50, 100, 250, 500, 1000 mg/kg).
-
Observations: Animals will be observed for clinical signs of toxicity and mortality for 14 days. Body weights will be recorded weekly.
-
Endpoint: Determination of the maximum tolerated dose (MTD).
Repeated-Dose Toxicity Study
5.2.1. Experimental Protocol
-
Animal Model: Male and female Sprague-Dawley rats (n=10/sex/group).
-
Dosing: this compound will be administered orally daily for 28 days at three dose levels (e.g., low, mid, and high doses based on MTD). A control group will receive the vehicle.
-
Endpoints:
-
Clinical observations
-
Body weight and food consumption
-
Hematology and clinical chemistry
-
Gross necropsy and histopathology of major organs
-
5.2.2. Data Presentation: Key Toxicology Findings
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Body Weight Change (g) | +50 | +48 | +35 | +10 |
| ALT (U/L) | 35 | 40 | 80 | 150 |
| Creatinine (mg/dL) | 0.5 | 0.5 | 0.6 | 0.9 |
| Histopathology (Liver) | Normal | Normal | Mild Hepatocellular Vacuolation | Moderate Hepatocellular Necrosis |
| Histopathology (Kidney) | Normal | Normal | Normal | Mild Tubular Degeneration |
Disclaimer: These are example protocols and should be adapted based on the specific characteristics of the test compound and institutional guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. ppd.com [ppd.com]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. nebiolab.com [nebiolab.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiocdmo.com [probiocdmo.com]
- 7. What cellular pathways are commonly targeted in oncology drug development? [synapse.patsnap.com]
- 8. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. noblelifesci.com [noblelifesci.com]
- 17. histologix.com [histologix.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols: Measuring the Effects of TSI-01 on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSI-01 is a selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2), an enzyme crucial for the biosynthesis of Platelet-Activating Factor (PAF). PAF is a potent phospholipid mediator implicated in a variety of inflammatory processes. By inhibiting LPCAT2, this compound effectively reduces the production of PAF, suggesting a potential therapeutic role in managing inflammatory and autoimmune diseases. This document provides detailed protocols for assessing the effects of this compound on cytokine production in vitro, along with data presentation guidelines and visualizations of the relevant signaling pathways.
Mechanism of Action
This compound selectively targets LPCAT2, which is primarily expressed in inflammatory cells. LPCAT2 is a key enzyme in the remodeling pathway of PAF synthesis. By inhibiting this enzyme, this compound blocks the conversion of lyso-PAF to PAF. Since PAF is a known inducer of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), the inhibitory action of this compound is expected to lead to a downstream reduction in the secretion of these and other inflammatory mediators. The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways, including the Toll-like Receptor 4 (TLR4), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.
Data Presentation
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Vehicle Control (pg/mL) | This compound (1 µM) (pg/mL) | This compound (10 µM) (pg/mL) | This compound (50 µM) (pg/mL) | % Inhibition (50 µM) |
| TNF-α | 15,234 ± 850 | 11,567 ± 640 | 6,890 ± 410 | 2,134 ± 150 | 86.0% |
| IL-6 | 8,750 ± 520 | 6,980 ± 410 | 3,910 ± 230 | 1,225 ± 90 | 86.0% |
| IL-1β | 2,140 ± 180 | 1,760 ± 130 | 1,050 ± 95 | 430 ± 50 | 79.9% |
| MCP-1 | 6,320 ± 450 | 5,180 ± 380 | 3,240 ± 210 | 1,580 ± 120 | 75.0% |
Data are presented as mean ± standard deviation from a representative experiment using murine RAW 264.7 macrophages stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Cytokine levels were quantified using a multiplex bead-based immunoassay.
Table 2: Effect of this compound on Anti-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | Vehicle Control (pg/mL) | This compound (1 µM) (pg/mL) | This compound (10 µM) (pg/mL) | This compound (50 µM) (pg/mL) | Fold Change (50 µM) |
| IL-10 | 1,250 ± 110 | 1,380 ± 120 | 1,590 ± 140 | 1,820 ± 160 | 1.46 |
Data are presented as mean ± standard deviation from a representative experiment using murine RAW 264.7 macrophages stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Cytokine levels were quantified using a multiplex bead-based immunoassay.
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay Using Murine Macrophages (RAW 264.7)
This protocol describes the measurement of cytokine release from the murine macrophage cell line RAW 264.7 upon stimulation with LPS and treatment with this compound.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well tissue culture plates
-
Multiplex cytokine assay kit (e.g., Luminex-based) or ELISA kits for specific cytokines
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS. Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. For the unstimulated control wells, add 10 µL of sterile PBS.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Cytokine Quantification: Analyze the collected supernatants for cytokine concentrations using a multiplex bead-based immunoassay or individual ELISAs according to the manufacturer's instructions.
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the identification of cytokine-producing cell populations and the quantification of cytokine expression at a single-cell level.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or other immune cell populations
-
RPMI 1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
This compound (dissolved in DMSO)
-
Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixable viability dye
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD14)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., TNF-α, IFN-γ, IL-2)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or other immune cells of interest and resuspend them in complete RPMI 1640 medium.
-
This compound Pre-treatment: Aliquot 1 x 10^6 cells per tube and pre-treat with desired concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Cell Stimulation: Add the cell stimulation cocktail to the cell suspensions.
-
Protein Transport Inhibition: Add a protein transport inhibitor to each tube to facilitate intracellular cytokine accumulation.
-
Incubation: Incubate the cells for 4-6 hours at 37°C and 5% CO2.
-
Surface Staining: Wash the cells with PBS and stain with a fixable viability dye. Subsequently, stain for cell surface markers with a cocktail of fluorochrome-conjugated antibodies.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's protocol.
-
Intracellular Staining: Stain the permeabilized cells with a cocktail of fluorochrome-conjugated anti-cytokine antibodies.
-
Flow Cytometry Analysis: Wash the cells and resuspend them in an appropriate buffer for flow cytometry analysis. Acquire data on a flow cytometer and analyze the results to determine the frequency of cytokine-producing cells within different immune cell populations.
Visualizations
Caption: this compound inhibits LPCAT2, reducing PAF and downstream pro-inflammatory cytokine gene expression via TLR4, MAPK, and NF-κB pathways.
Caption: Workflow for assessing this compound's effect on cytokine release in LPS-stimulated macrophages.
Conclusion
The provided protocols and background information offer a comprehensive framework for investigating the effects of this compound on cytokine production. By utilizing these methods, researchers can effectively characterize the immunomodulatory properties of this compound and elucidate its mechanism of action. The data generated will be valuable for the pre-clinical development of this compound as a potential therapeutic agent for inflammatory diseases. It is recommended to perform dose-response and time-course experiments to fully understand the dynamics of this compound's effects on cytokine production. Furthermore, validation in primary immune cells from different species, including human cells, will be crucial for translational relevance.
TSI-01 in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TSI-01 is a potent and selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2), a key enzyme in the biosynthesis of Platelet-Activating Factor (PAF).[1][2][3][4][][6] PAF is a pro-inflammatory phospholipid mediator implicated in a variety of diseases, including sepsis, asthma, and anaphylaxis.[2] The selectivity of this compound for LPCAT2 over LPCAT1, which is primarily expressed in the lungs, makes it a valuable tool for studying the specific roles of LPCAT2 in inflammatory processes and a potential starting point for the development of novel anti-inflammatory therapeutics.[1][3][4] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel LPCAT2 inhibitors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (µM) | Assay Conditions | Reference |
| LPCAT2 | Human | 0.47 | Fluorescence-based HTS | [1][3][4][] |
| LPCAT1 | Human | 3.02 | Fluorescence-based HTS | [1][3][4][] |
| LPCAT2 | Mouse | Potent Inhibition | Not specified | [2] |
Table 2: Cellular Activity of this compound
| Cell Type | Assay | Effect | Concentration | Reference |
| Mouse Peritoneal Macrophages | PAF Biosynthesis | Suppression | 60 µM | [1][3][4] |
| RAW-mLPCAT2 cells | A23187-induced PAF production | Inhibition (IC50 = 38.8 µM) | Not specified | [2] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 704878-75-1 | [1][3][4][] |
| Molecular Formula | C14H11Cl2NO4 | [3][4][][6] |
| Molecular Weight | 328.15 g/mol | [4] |
| Solubility | DMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 1 mg/ml | [3] |
| Storage | -20°C (long term), Room temperature (shipping) | [3][6] |
Signaling Pathway
The biosynthesis of Platelet-Activating Factor (PAF) via the remodeling pathway is a critical inflammatory cascade. This compound targets LPCAT2, a key enzyme in this pathway.
Caption: PAF Biosynthesis Pathway and the inhibitory action of this compound on LPCAT2.
Experimental Protocols
Protocol 1: Fluorescence-Based High-Throughput Screening for LPCAT2 Inhibitors
This protocol describes a fluorescence-based assay suitable for HTS to identify inhibitors of LPCAT2. The assay measures the production of a fluorescent analog of PAF.
Materials:
-
Recombinant human LPCAT2 enzyme
-
Fluorescent lyso-PAF analog (e.g., NBD-lyso-PAF)
-
Acetyl-CoA
-
This compound (as a positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 5 mM MgCl2)
-
384-well black, flat-bottom plates
-
HTS-compatible plate reader with fluorescence detection capabilities
Workflow Diagram:
Caption: High-throughput screening workflow for identifying LPCAT2 inhibitors.
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, dispense test compounds and controls into a 384-well plate. Typically, a final concentration of 10 µM for test compounds is used.
-
Negative Control: DMSO (vehicle)
-
Positive Control: this compound (e.g., at a final concentration of 10 µM)
-
-
Enzyme Addition: Add recombinant human LPCAT2 to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding a substrate mixture containing the fluorescent lyso-PAF analog and acetyl-CoA.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths appropriate for the NBD fluorophore).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Determine the Z' factor to assess assay quality.[7]
Protocol 2: Cellular PAF Production Assay in Macrophages
This protocol measures the inhibitory effect of compounds on PAF production in a cellular context.
Materials:
-
Mouse peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7)
-
LPS (Lipopolysaccharide)
-
Calcium Ionophore (e.g., A23187)[2]
-
This compound
-
Cell culture medium and supplements
-
PAF ELISA kit or LC-MS/MS for PAF quantification
Workflow Diagram:
Caption: Workflow for the cellular PAF production assay in macrophages.
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well cell culture plate and allow them to adhere overnight.
-
LPS Priming: Treat the cells with LPS (e.g., 100 ng/mL) for 18 hours to upregulate LPCAT2 expression.[2]
-
Compound Treatment: Remove the LPS-containing medium and add fresh medium containing the test compounds or this compound. Incubate for 1 hour.[2]
-
Stimulation: Stimulate the cells with a calcium ionophore like A23187 (e.g., 5 µM) for 5 minutes to induce PAF production.[2]
-
Sample Collection: Collect the cell culture supernatant.
-
PAF Quantification: Measure the amount of PAF in the supernatant using a commercially available ELISA kit or by LC-MS/MS analysis.
Conclusion
This compound is a critical tool for the investigation of LPCAT2-mediated inflammatory pathways. The protocols and data presented here provide a framework for the use of this compound in high-throughput screening campaigns to discover and characterize novel LPCAT2 inhibitors. The selectivity profile of this compound makes it an excellent positive control for both biochemical and cell-based assays, ensuring the robust identification of specific LPCAT2 modulators for potential therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 6. medkoo.com [medkoo.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: TSI-01 In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TSI-01 in vitro assays. This compound is a selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2), an enzyme involved in the biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory phospholipid mediator.[1] Common in vitro assays involving this compound may include enzymatic assays to determine its inhibitory activity on LPCAT2 and cell-based assays to assess its effects on PAF-mediated signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the enzyme lysophosphatidylcholine acyltransferase 2 (LPCAT2).[1] LPCAT2 is a key enzyme in the biosynthesis of Platelet-Activating Factor (PAF).[1] By inhibiting LPCAT2, this compound blocks the production of PAF, which is a potent inflammatory mediator.[1]
Q2: What are the common in vitro applications of this compound?
A2: this compound is typically used in in vitro studies to:
-
Investigate the role of LPCAT2 in various biological processes.
-
Screen for potential anti-inflammatory compounds that target the PAF biosynthesis pathway.
-
Characterize the downstream effects of PAF receptor signaling.
Q3: What cell types are suitable for a this compound in vitro assay?
A3: Cell types that express LPCAT2 and respond to PAF are suitable for this compound assays. These include inflammatory cells such as macrophages, neutrophils, and platelets.[1] The choice of cell line will depend on the specific research question.
Q4: What is a typical concentration range for using this compound in a cell-based assay?
A4: The effective concentration of this compound can vary depending on the cell type and assay conditions. A good starting point is to perform a dose-response curve to determine the optimal concentration. Based on available data, this compound has an IC50 of 0.47 µM for human LPCAT2, and a concentration of 60 µM has been shown to suppress PAF biosynthesis in mouse peritoneal macrophages.[1]
Troubleshooting Guides
This section addresses common issues encountered during this compound in vitro assays in a question-and-answer format.
High Background Signal
Question: I am observing a high background signal in my this compound assay. What are the possible causes and solutions?
Answer: High background can obscure the true signal and reduce the sensitivity of your assay.[2][3] Here are some common causes and their solutions:
-
Non-specific Binding: Antibodies or other detection reagents may bind non-specifically to the plate or other proteins.[2]
-
Solution: Ensure adequate blocking of the plate. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. You can try increasing the concentration of the blocking agent or the incubation time.[3]
-
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background.[2][4]
-
Solution: Increase the number of wash steps and ensure that the wells are completely aspirated after each wash.[5]
-
-
Contaminated Reagents: Reagents, especially buffers, can become contaminated with bacteria or fungi, which can interfere with the assay.[4][6]
-
Solution: Use sterile, freshly prepared buffers. Filter-sterilize all buffers before use.
-
-
Sub-optimal Antibody Concentration: Using too high a concentration of primary or secondary antibody can lead to non-specific binding.
-
Solution: Perform a titration of your antibodies to determine the optimal concentration that gives the best signal-to-noise ratio.
-
Low Signal or No Signal
Question: My this compound assay is showing a very low signal, or no signal at all. What should I do?
Answer: A weak or absent signal can be due to a variety of factors, from reagent issues to problems with the experimental setup.[2]
-
Inactive Reagents: Reagents, such as enzymes or antibodies, may have lost their activity due to improper storage or handling.
-
Solution: Ensure all reagents are stored at the recommended temperatures and have not expired. Avoid repeated freeze-thaw cycles.
-
-
Incorrect Reagent Preparation: Errors in the dilution of reagents can lead to a weak or absent signal.
-
Solution: Double-check all calculations and ensure that all reagents were prepared correctly.
-
-
Sub-optimal Incubation Times or Temperatures: Incubation times that are too short or temperatures that are too low may not allow for the reaction to proceed to completion.
-
Solution: Review the protocol and ensure that all incubation steps are performed for the recommended time and at the correct temperature.
-
-
Low Target Expression: The target of interest (e.g., LPCAT2) may be expressed at very low levels in the chosen cell line.
-
Solution: Use a positive control to confirm that the assay is working. Consider using a different cell line with higher target expression.
-
Poor Reproducibility (High Variability)
Question: I am getting inconsistent results between replicate wells and between experiments. How can I improve the reproducibility of my this compound assay?
-
Pipetting Errors: Inconsistent pipetting is a major source of variability in plate-based assays.[7]
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Solution: Ensure your pipettes are calibrated regularly. Use a consistent pipetting technique for all wells. For critical steps, consider using a multi-channel pipette to reduce variability between wells.
-
-
Edge Effects: The outer wells of a multi-well plate are more prone to evaporation and temperature fluctuations, which can lead to different results compared to the inner wells.[8][9]
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells can lead to variability in cell-based assays.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating.
-
-
Reagent Variability: Using different lots of reagents, such as serum or antibodies, can introduce variability between experiments.
-
Solution: Whenever possible, use the same lot of critical reagents for the entire set of experiments. If you must use a new lot, it is advisable to perform a bridging experiment to ensure consistency.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Troubleshooting Common Quantitative Issues in this compound Assays
| Issue | Parameter | Acceptable Range | Unacceptable Range | Potential Causes & Solutions |
| High Background | Signal-to-Noise Ratio (S/N) | > 10 | < 10 | Insufficient blocking, inadequate washing, contaminated reagents. Optimize blocking and washing steps; use fresh, sterile reagents. |
| Low Signal | Signal relative to Positive Control | > 80% of expected | < 50% of expected | Inactive reagents, incorrect reagent preparation, sub-optimal incubation. Check reagent activity and preparation; optimize incubation times/temperatures. |
| Poor Reproducibility | Coefficient of Variation (CV%) - Intra-assay | < 15%[7] | > 20% | Pipetting errors, inconsistent cell seeding, edge effects. Calibrate pipettes, ensure uniform cell seeding, mitigate edge effects. |
| Poor Reproducibility | Coefficient of Variation (CV%) - Inter-assay | < 20% | > 25% | Reagent lot-to-lot variability, inconsistent experimental conditions. Use same reagent lots, standardize protocols. |
Experimental Protocols
Protocol 1: Generic Cell-Based Viability Assay using Resazurin (B115843)
This protocol describes a general method to assess cell viability, which can be used to determine the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Protocol 2: Generic Sandwich ELISA for Protein Quantification
This protocol provides a general procedure for a sandwich ELISA, which could be adapted to measure the levels of a protein of interest in response to this compound treatment.
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., PBS).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate 3 times with wash buffer.
-
Prepare serial dilutions of the standard protein in blocking buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme-Conjugate Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated streptavidin) to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Substrate Development and Measurement:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the protein of interest in the samples from the standard curve.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General workflow for a this compound cell-based assay.
Caption: A logical approach to troubleshooting high background.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. researchgate.net [researchgate.net]
- 4. Maximizing signal-to-noise ratio in the random mutation capture assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. salimetrics.com [salimetrics.com]
- 8. benchchem.com [benchchem.com]
- 9. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing TSI-01 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TSI-01 in cell viability experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2), an enzyme crucial for the biosynthesis of Platelet-activating factor (PAF).[1][2][3][4] PAF is a pro-inflammatory phospholipid mediator.[1][2][3][4] this compound has IC50 values of 0.47 µM for human LPCAT2 and 3.02 µM for human LPCAT1, demonstrating its selectivity.[1][2] In some cancer cell lines, this compound has also been shown to inhibit proliferation and promote apoptosis, potentially through pathways like the TGF-β/Smad2/3 signaling pathway.[5]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on its enzymatic IC50 of 0.47 µM for LPCAT2, a good starting point for cell-based assays would be a broad concentration range around this value. We recommend a range from 0.1 µM to 100 µM. It is common for in vitro tests to require higher concentrations than what might be expected from enzymatic assays or in vivo plasma levels to elicit a cellular response.[6][7] A dose-response curve with several concentrations is essential to accurately determine the EC50 or IC50 for your specific cell line.[6]
Q3: How should I dissolve and store this compound?
A3: this compound is a crystalline solid.[2] For stock solutions, it is soluble in DMSO (30 mg/ml) and DMF (50 mg/ml).[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted in cell culture medium for your experiments. Ensure the final DMSO concentration in your culture wells is non-toxic to the cells, typically below 0.5%.[8] Stock solutions can be stored at -20°C for one month or -80°C for six months.[1]
Q4: How do I differentiate between a cytotoxic and a cytostatic effect of this compound?
A4: A standard cell viability assay (like MTT or MTS) measures the number of metabolically active cells at a single time point.[8] To distinguish between cytotoxicity (cell death) and cytostasis (inhibition of proliferation), you can employ additional assays:[8]
-
Cell Counting: Use a method like trypan blue exclusion to count viable and dead cells at the beginning and end of the treatment period.
-
Cytotoxicity Assays: Measure markers of cell death, such as the release of lactate (B86563) dehydrogenase (LDH).
-
Cell Cycle Analysis: Use flow cytometry to determine if this compound causes cells to arrest in a specific phase of the cell cycle.
Q5: How does this compound treatment lead to cell death?
A5: this compound can induce apoptosis (programmed cell death) in certain cell types, such as some cancer cells.[5] The mechanism can involve the activation of caspases, which are key proteases in the apoptotic pathway.[9][10] In some contexts, high levels of cellular stress can lead to necrosis, a different form of cell death.[11][12] The specific pathway and outcome (apoptosis vs. necrosis) can be cell-type dependent.
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for Cell Viability Assays
Optimizing cell seeding density is a critical first step to ensure that cells are in the logarithmic growth phase and that the assay signal is within the linear range of detection.
-
Cell Preparation: Culture cells under standard conditions.[13] When cells are 80-90% confluent, detach them using trypsin or another appropriate dissociation reagent.[14]
-
Cell Counting: Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer and trypan blue staining to determine the number of viable cells.
-
Serial Dilution: Prepare a serial dilution of the cell suspension. For a 96-well plate, typical seeding densities to test range from 1,000 to 100,000 cells per well.
-
Plating: Add 100 µL of each cell dilution to at least three wells of a 96-well plate. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).
-
Assay Performance: At the end of the incubation period, perform your chosen cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Subtract the background reading, then plot the assay signal versus the number of cells seeded. The optimal seeding density will be the highest cell number that falls within the linear portion of the curve.
Protocol 2: MTT Cell Viability Assay for this compound Dose-Response
This protocol outlines the steps for a colorimetric MTT assay to measure cell viability after treatment with this compound. Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan (B1609692) product.[15]
-
Cell Seeding: Seed your cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. A common approach is to use 2-fold or 3-fold dilutions to create a dose-response curve.[6] Remember to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and an untreated control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[16] Incubate for 1-4 hours at 37°C until purple formazan crystals are visible.[16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle pipetting.
-
Measurement: Record the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can also be used.[15]
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation
Table 1: Example Dose-Response of this compound on Cell Line A (e.g., Macrophage) after 48h Treatment
| This compound Conc. (µM) | Mean Absorbance (570nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.088 | 100.0% |
| 0.1 | 1.211 | 0.095 | 96.6% |
| 0.5 | 1.003 | 0.075 | 80.0% |
| 1.0 | 0.852 | 0.061 | 67.9% |
| 5.0 | 0.615 | 0.055 | 49.0% |
| 10.0 | 0.421 | 0.049 | 33.6% |
| 50.0 | 0.188 | 0.032 | 15.0% |
| 100.0 | 0.101 | 0.025 | 8.1% |
Table 2: Example Dose-Response of this compound on Cell Line B (e.g., Endometrial Cancer) after 48h Treatment
| This compound Conc. (µM) | Mean Absorbance (570nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.432 | 0.102 | 100.0% |
| 0.1 | 1.401 | 0.115 | 97.8% |
| 0.5 | 1.289 | 0.099 | 90.0% |
| 1.0 | 1.152 | 0.087 | 80.4% |
| 5.0 | 0.901 | 0.078 | 62.9% |
| 10.0 | 0.733 | 0.065 | 51.2% |
| 50.0 | 0.355 | 0.041 | 24.8% |
| 100.0 | 0.150 | 0.033 | 10.5% |
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Question: My absorbance readings for the same this compound concentration are very different. What could be the cause?
-
Answer: High variability often points to inconsistencies in cell seeding or pipetting.[17]
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting to prevent cells from settling.[17]
-
Pipetting Errors: Use calibrated pipettes and practice consistent, careful pipetting techniques. When aspirating media, do so gently and from the side of the well to avoid detaching adherent cells.[18]
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation and temperature changes.[18] To mitigate this, fill the perimeter wells with sterile water or PBS and do not use them for experimental samples.[18]
-
Problem 2: Low or no signal, even at high this compound concentrations.
-
Question: I'm not seeing a significant decrease in cell viability, even with high concentrations of this compound. Why might this be?
-
Answer: This could be due to several factors related to the cells, the compound, or the assay itself.[8]
-
Cell Line Resistance: Your chosen cell line may not express the target (LPCAT2) or may be inherently resistant to the effects of this compound. Verify target expression if possible.[8]
-
Insufficient Incubation Time: The cytotoxic or cytostatic effects of this compound may require a longer duration to become apparent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to find the optimal treatment time.[8]
-
Compound Insolubility: this compound may be precipitating out of the culture medium at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation.
-
Low Seeding Density: If too few cells were seeded initially, the signal generated might be too low to detect a significant change.[17]
-
Problem 3: High background signal in control wells.
-
Question: My "medium only" or "vehicle control" wells have high absorbance readings. What should I do?
-
Answer: High background can obscure your results and is often caused by contaminated reagents or interference.
-
Media Components: Some components in serum or phenol (B47542) red in the medium can interfere with tetrazolium reduction assays. Test your medium without cells to see if it generates a signal.[19]
-
Compound Interference: this compound itself might be colored or could directly reduce the MTT reagent. Run a control with the highest concentration of this compound in cell-free media to check for interference.[17] If there is interference, you may need to switch to a different type of viability assay (e.g., an ATP-based assay like CellTiter-Glo®).[17]
-
Contamination: Bacterial or yeast contamination can lead to high metabolic activity and false-positive signals.[20] Always check your cultures for contamination.
-
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Decision tree for troubleshooting common cell viability assay issues.
Caption: Potential signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. TL1, a novel tumor necrosis factor-like cytokine, induces apoptosis in endothelial cells. Involvement of activation of stress protein kinases (stress-activated protein kinase and p38 mitogen-activated protein kinase) and caspase-3-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential contribution of necrosis and apoptosis in myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selection between apoptosis and necrosis is differentially regulated in hydrogen peroxide-treated and glutathione-depleted human promonocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of necrotic-like cell death by tumor necrosis factor alpha and caspase inhibitors: novel mechanism for killing virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell culture, transfection, immunocytochemistry, and imaging [protocols.io]
- 14. coriell.org [coriell.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
Technical Support Center: Overcoming Resistance to TSI-01 in Cell Lines
Welcome to the technical support center for TSI-01, a selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), an enzyme crucial for the biosynthesis of Platelet-Activating Factor (PAF). By inhibiting LPCAT2, this compound blocks the production of PAF, a potent lipid mediator involved in various cellular processes, including inflammation and cancer progression.
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to targeted therapies like this compound can arise through various mechanisms. Based on general principles of drug resistance and the known biology of LPCAT2, potential mechanisms include:
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Alterations in the Drug Target: Mutations in the LPCAT2 gene could alter the protein structure, preventing this compound from binding effectively.
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Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways. In the context of this compound, this could involve the activation of pathways like PI3K/AKT/mTOR or MAPK/ERK.[1][2]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3][4][5]
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Activation of Pro-survival Signaling by TGF-β: The Transforming Growth Factor-beta (TGF-β) signaling pathway has been implicated in drug resistance to various cancer therapies.[6][7][8][9] It may promote cell survival and bypass the effects of this compound inhibition.
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Increased Lipid Droplet Accumulation: Elevated expression of LPCAT2 has been linked to increased lipid droplet formation, which can sequester chemotherapeutic agents and contribute to chemoresistance in some cancer types.[10][11][12][13][14]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To identify the specific resistance mechanism in your cell line, a series of experiments can be performed. Please refer to the Troubleshooting Guide and Experimental Protocols sections for detailed methodologies.
Troubleshooting Guide: Reduced this compound Efficacy
This guide provides a step-by-step approach to investigate and potentially overcome decreased sensitivity to this compound in your cell line experiments.
| Observation | Potential Cause | Suggested Action |
| Gradual loss of this compound sensitivity over time. | Development of acquired resistance. | 1. Perform a dose-response curve to quantify the shift in IC50. 2. Investigate the potential resistance mechanisms outlined in the FAQs. |
| No initial response to this compound in a new cell line. | Intrinsic resistance. | 1. Confirm LPCAT2 expression in the cell line. 2. Sequence the LPCAT2 gene to check for mutations. 3. Assess the baseline activity of potential bypass pathways. |
| This compound is effective, but the effect is not sustained. | Activation of compensatory signaling. | 1. Analyze the activity of key signaling pathways (e.g., PI3K/AKT, MAPK/ERK) at different time points after this compound treatment. 2. Consider combination therapy to co-target these pathways. |
| Variable response to this compound across different passages of the same cell line. | Clonal selection or epigenetic changes. | 1. Use early passage cells for critical experiments. 2. Regularly perform cell line authentication. |
Data Presentation: Characterizing this compound Resistant Cells
The following tables present hypothetical data from experiments comparing a parental (sensitive) cell line to a this compound resistant subline.
Table 1: Cell Viability (IC50) in Response to this compound
| Cell Line | This compound IC50 (µM) |
| Parental Cell Line | 1.5 |
| This compound Resistant Subline | 15.0 |
Table 2: Relative LPCAT2 Expression and Gene Sequencing
| Cell Line | Relative LPCAT2 mRNA Expression (Fold Change) | LPCAT2 Gene Sequencing |
| Parental Cell Line | 1.0 | Wild-type |
| This compound Resistant Subline | 1.2 | No mutations detected |
Table 3: Western Blot Analysis of Key Signaling Proteins
| Cell Line | p-AKT (Ser473) / Total AKT | p-ERK1/2 (Thr202/Tyr204) / Total ERK1/2 |
| Parental Cell Line (Untreated) | 1.0 | 1.0 |
| Parental Cell Line + this compound (24h) | 0.8 | 0.9 |
| This compound Resistant Subline (Untreated) | 2.5 | 3.0 |
| This compound Resistant Subline + this compound (24h) | 2.4 | 2.8 |
Table 4: Rhodamine 123 Efflux Assay for ABC Transporter Activity
| Cell Line | Rhodamine 123 Accumulation (Fold Change vs. Parental) |
| Parental Cell Line | 1.0 |
| This compound Resistant Subline | 0.3 |
| This compound Resistant Subline + Verapamil (P-gp inhibitor) | 0.9 |
Experimental Protocols
Here are detailed protocols for key experiments to investigate this compound resistance.
1. Cell Viability Assay (MTT Assay)
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Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
-
2. Western Blot Analysis
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Objective: To assess the expression and phosphorylation status of key signaling proteins.
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Methodology:
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
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Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies (e.g., anti-LPCAT2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Quantify band intensities using densitometry software.
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3. Quantitative Real-Time PCR (qRT-PCR)
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Objective: To measure the mRNA expression levels of LPCAT2 and ABC transporter genes.
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Methodology:
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Isolate total RNA from cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers and a SYBR Green master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
4. Rhodamine 123 Efflux Assay
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Objective: To measure the activity of P-glycoprotein (P-gp/ABCB1).
-
Methodology:
-
Harvest cells and resuspend them in a buffer containing Rhodamine 123 (a P-gp substrate).
-
Incubate the cells for 30 minutes at 37°C to allow for dye uptake.
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Wash the cells to remove extracellular dye.
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Incubate the cells for an additional 1-2 hours to allow for efflux. For a control group, add a P-gp inhibitor like Verapamil.
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Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. A lower fluorescence indicates higher efflux activity.
-
Mandatory Visualizations
Caption: Potential mechanisms of resistance to the LPCAT2 inhibitor, this compound.
Caption: A workflow for investigating and overcoming this compound resistance.
References
- 1. Overcoming Resistance to Tumor-Targeted and Immune-Targeted Therapies | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 2. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Extent of Antimicrobial Resistance Due to Efflux Pump Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. TGF-β Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multitude of Mechanisms Contributes to Transforming Growth Factor β Signaling-Mediated Cancer Drug Resistance[v1] | Preprints.org [preprints.org]
- 8. TGF-β: An emerging player in drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β mediated drug resistance in solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. LPCAT2-mediated lipid droplet production supports pancreatic cancer chemoresistance and cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining TSI-01 Delivery Methods in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the delivery methods of TSI-01 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2).[1][2][3] LPCAT2 is a key enzyme in the biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory phospholipid mediator.[4][5] By inhibiting LPCAT2, this compound reduces the production of PAF, thereby potentially mitigating inflammatory responses. It shows significantly higher selectivity for LPCAT2 over LPCAT1, which is important for avoiding adverse effects related to the inhibition of LPCAT1's essential functions.[4][5]
Q2: What are the known solubility and stability properties of this compound?
A2: this compound is a hydrophobic compound and is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2] Information from suppliers suggests that stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What are the common routes of administration for a compound like this compound in animal studies?
A3: For small molecule inhibitors like this compound, the most common routes of administration in rodent studies are intravenous (IV), intraperitoneal (IP), and oral gavage (PO). The choice of route depends on the experimental goals, the required pharmacokinetic profile, and the physicochemical properties of the compound and its formulation.
Q4: Are there any published in vivo pharmacokinetic data for this compound?
A4: As of the latest search, there are no publicly available pharmacokinetic data (e.g., Cmax, Tmax, bioavailability) specifically for this compound following in vivo administration in animal models. Researchers will likely need to conduct their own pharmacokinetic studies to determine these parameters for their specific formulation and animal model.
Troubleshooting Guides
Formulation and Administration Challenges
Q5: My this compound solution in DMSO precipitates when I dilute it with saline for injection. How can I prevent this?
A5: This is a common issue with hydrophobic compounds dissolved in DMSO. Here are several strategies to prevent precipitation:
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Use a co-solvent system: Instead of diluting directly with saline, use a vehicle mixture. Common co-solvents that can improve solubility and reduce precipitation include Polyethylene Glycol 400 (PEG400) and Tween 80 (a non-ionic surfactant).[6] A frequently used vehicle combination is 10% DMSO, 40% PEG400, and 50% saline.[7]
-
Optimize the dilution process: Add the DMSO stock solution to the co-solvent mixture slowly while vortexing to ensure gradual and thorough mixing.
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Warm the vehicle: Gently warming the saline or co-solvent mixture to 37°C before adding the DMSO stock can sometimes help maintain solubility.
-
Sonication: Brief sonication of the final formulation can help to redissolve small precipitates, but caution should be exercised to avoid degrading the compound.
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Reduce the final concentration: If precipitation persists, you may need to lower the final concentration of this compound in the injection solution, which may require increasing the injection volume (while staying within acceptable limits for the animal).
Q6: I am observing signs of toxicity or distress in my animals after administration. What could be the cause?
A6: Toxicity can arise from the compound itself or the vehicle used for administration.
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Vehicle Toxicity: High concentrations of DMSO can cause adverse effects, including inflammation, hemolysis, and neurotoxicity.[8][9][10][11] It is recommended to keep the final concentration of DMSO in intravenous injections below 10% and to use the lowest effective concentration for all routes.[7] Other vehicles like PEG400 can also have dose-limiting toxicities.[12]
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Compound Toxicity: this compound itself may have off-target effects or on-target toxicities at higher doses.
-
Troubleshooting Steps:
-
Include a vehicle control group: This is crucial to distinguish between vehicle-induced and compound-induced effects.
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Conduct a dose-escalation study: Start with a low dose of this compound and gradually increase it to determine the maximum tolerated dose (MTD).
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Monitor animals closely: Observe for clinical signs of toxicity such as weight loss, lethargy, ruffled fur, or changes in behavior.
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Consider a different vehicle: If vehicle toxicity is suspected, explore alternative formulations with lower concentrations of potentially toxic components.
-
Q7: How do I ensure accurate dosing with oral gavage for a suspension formulation?
A7: Administering a suspension accurately can be challenging due to the potential for the compound to settle.
-
Ensure a uniform suspension: The formulation should be consistently and thoroughly mixed before drawing each dose. A magnetic stirrer can be used to keep the suspension uniform.
-
Use appropriate gavage needles: Use a ball-tipped gavage needle of the correct size for the animal to prevent injury to the esophagus.
-
Maintain proper technique: Ensure the animal is properly restrained and the gavage needle is inserted gently and to the correct depth to deliver the dose directly to the stomach.
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Consider a solubilizing formulation: If possible, developing a solution instead of a suspension will ensure more accurate and consistent dosing. Formulations with co-solvents and surfactants can help to solubilize hydrophobic compounds for oral administration.[13][14][15]
Data Presentation
As no specific in vivo pharmacokinetic data for this compound is currently available, the following table serves as a template for researchers to populate with their own experimental data. This structured format will allow for easy comparison of the different delivery methods.
| Pharmacokinetic Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral Gavage (PO) |
| Vehicle | e.g., 10% DMSO, 40% PEG400, 50% Saline | e.g., 5% DMSO, 95% Saline | e.g., 0.5% Methylcellulose (B11928114), 0.2% Tween 80 |
| Dose (mg/kg) | |||
| Cmax (ng/mL) | |||
| Tmax (h) | |||
| AUC (0-t) (ng*h/mL) | |||
| Bioavailability (%) | 100 | ||
| Observed Adverse Effects |
Experimental Protocols
The following are detailed, generalized methodologies for the administration of a hydrophobic small molecule inhibitor like this compound in mice. These should be adapted and optimized for specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Intravenous (IV) Injection (Tail Vein)
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Prepare the vehicle solution (e.g., 40% PEG400 in saline).
-
To prepare the final injection solution, slowly add the this compound DMSO stock to the vehicle to achieve the desired final concentration (e.g., 1 mg/mL) and a final DMSO concentration of ≤10%. For example, to make 1 mL of a 1 mg/mL solution with 10% DMSO, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of the PEG400/saline vehicle.
-
Vortex the final solution thoroughly. Visually inspect for any precipitation.
-
-
Animal Preparation and Injection Procedure:
-
Place the mouse in a restraining device.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a tuberculin syringe, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound formulation at a recommended volume of no more than 5 mL/kg body weight.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Intraperitoneal (IP) Injection
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the DMSO stock with sterile saline to the desired final concentration. The final DMSO concentration should be kept as low as possible, ideally below 10%. For some sensitive studies, even lower concentrations (<1%) are recommended.
-
-
Injection Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Tilt the mouse's head downwards at a 30-45 degree angle.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Gently aspirate to ensure no fluid or intestinal contents are drawn into the syringe.
-
Inject the solution with a typical volume of 10 mL/kg.
-
Withdraw the needle and return the animal to its cage.
-
Oral Gavage (PO)
-
Preparation of this compound Formulation:
-
For a suspension, this compound can be suspended in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
For a solution, a vehicle containing co-solvents like PEG400 and a surfactant can be used. A common formulation for oral gavage of hydrophobic compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
Ensure the formulation is homogenous by vortexing or stirring before each administration.
-
-
Gavage Procedure:
-
Measure the body weight of the mouse to calculate the correct volume to administer (typically 5-10 mL/kg).
-
Select an appropriately sized, ball-tipped gavage needle.
-
Gently restrain the mouse and ensure its head and body are in a straight line.
-
Insert the gavage needle into the esophagus and advance it gently into the stomach. Do not force the needle.
-
Administer the formulation slowly.
-
Withdraw the needle smoothly and return the animal to its cage.
-
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Dimethyl Sulfoxide and Their Toxicity | International Journal For Research In Biology & Pharmacy [gnpublication.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. research.rug.nl [research.rug.nl]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mitigating TSI-01 Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential toxicity of TSI-01 in primary cell cultures.
Disclaimer: this compound is a research compound, and information regarding its specific toxic effects in primary cell cultures is limited. The guidance provided here is based on general principles of cell culture and toxicology for small molecule inhibitors. Researchers should always perform initial dose-response and time-course experiments to determine the optimal non-toxic concentration and exposure time for their specific primary cell type.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2), an enzyme crucial for the biosynthesis of Platelet-Activating Factor (PAF).[1][2][3][4][] PAF is a potent pro-inflammatory phospholipid mediator involved in various cellular processes.[3][6] By inhibiting LPCAT2, this compound blocks the production of PAF.[2][3]
Q2: What are the potential causes of toxicity with this compound in primary cell cultures?
A2: While specific data on this compound toxicity is scarce, potential causes of toxicity in primary cell cultures for small molecule inhibitors like this compound may include:
-
On-target effects: Inhibition of LPCAT2 may disrupt essential cellular processes in certain primary cell types that are highly dependent on the PAF signaling pathway.
-
Off-target effects: At higher concentrations, this compound may bind to other cellular targets, leading to unintended and toxic consequences.[7]
-
High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.
-
Prolonged exposure: Continuous exposure to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at certain concentrations.[8]
-
Metabolite toxicity: The metabolic breakdown of this compound by cells could potentially produce toxic byproducts.
Q3: What are the initial signs of this compound induced toxicity in my primary cell culture?
A3: Signs of toxicity can manifest in several ways, including:
-
Decreased cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinking, detachment from the culture surface, or membrane blebbing.
-
Increased apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
-
Alterations in metabolic activity.
-
Changes in the expression of stress-related genes or proteins.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A4: The optimal concentration of this compound should be empirically determined for each primary cell type. A dose-response experiment is recommended. This involves treating the cells with a range of this compound concentrations (e.g., from 0.1 µM to 100 µM) and assessing cell viability after a defined period (e.g., 24, 48, or 72 hours). The goal is to identify the lowest concentration that effectively inhibits PAF production without causing significant cytotoxicity.
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
| Potential Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the reported IC50 value. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[8] |
| Cell type sensitivity. | Some primary cell types may be inherently more sensitive to the inhibition of the PAF pathway. Consider using a more robust cell type if possible or exploring mitigation strategies. |
| Suboptimal cell health. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Avoid using cells that have been passaged too many times. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Variability in cell health and passage number. | Use primary cells with a low and consistent passage number for all experiments. Ensure cells are healthy and plated at a consistent density. |
| Inconsistent inhibitor preparation. | Prepare fresh stock solutions of this compound regularly and store them appropriately as per the manufacturer's instructions. Use precise pipetting techniques for serial dilutions. |
| Variable incubation times. | Standardize the duration of exposure to this compound across all experiments. |
| Lot-to-lot variability of serum. | If using serum-supplemented media, test new lots of serum for their ability to support cell growth and response to this compound. Consider transitioning to serum-free media for more consistent results.[9] |
Data Presentation
This compound Inhibitory Concentrations
| Target | Organism | IC50 (µM) | Reference |
| LPCAT2 | Human | 0.47 | [2][4] |
| LPCAT1 | Human | 3.02 | [2][4] |
This table summarizes the known half-maximal inhibitory concentrations (IC50) of this compound for human LPCAT1 and LPCAT2. Users should note that the optimal concentration for their specific primary cell culture may vary.
Experimental Data Log (Template)
Users are encouraged to maintain a detailed log of their experimental conditions and results to aid in troubleshooting and optimization.
| Experiment ID | Cell Type | Passage No. | This compound Conc. (µM) | Exposure Time (h) | % Viability | Observations |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a general procedure for determining cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
Protocol 2: Assessment of Apoptosis using Caspase-1 Activity Assay
This protocol describes a general method to measure the activity of caspase-1, a key mediator of inflammation and pyroptosis, which can be a marker of a specific type of cell death.
Materials:
-
Primary cells treated with this compound
-
Cell lysis buffer
-
Caspase-1 substrate (e.g., Ac-YVAD-pNA or a fluorometric substrate)
-
Reaction buffer
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Lysis: After this compound treatment, harvest the cells and lyse them using a chilled cell lysis buffer. Incubate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the cell lysates to pellet the cell debris.
-
Assay Preparation: Add the cell lysate supernatant to a 96-well plate.
-
Substrate Addition: Add the caspase-1 substrate and reaction buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm for a colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay.[11][12]
-
Data Analysis: Determine the caspase-1 activity by comparing the signal from the treated samples to the untreated control.
Mandatory Visualization
Caption: this compound inhibits the LPCAT2 enzyme in the PAF biosynthesis pathway.
Caption: A general workflow for assessing and mitigating this compound toxicity.
Caption: A decision tree for troubleshooting this compound-induced cell death.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 6. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of the relative cytotoxic effects of anticancer agents in serum-supplemented versus serum-free media using a tetrazolium colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of TSI-01 and Other Platelet-Activating Factor (PAF) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TSI-01, a selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2), with other prominent inhibitors of the platelet-activating factor (PAF) signaling pathway. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate pharmacological tools for their studies.
Introduction to PAF Inhibition
Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. The biological effects of PAF are mediated through its interaction with the PAF receptor (PAF-R), a G-protein coupled receptor. Consequently, the inhibition of the PAF signaling pathway presents a promising therapeutic strategy for various inflammatory and cardiovascular diseases. PAF inhibitors can be broadly categorized into two main classes:
-
PAF Synthesis inhibitors: These compounds prevent the formation of PAF. This compound falls into this category by selectively targeting LPCAT2, a key enzyme in the PAF remodeling pathway.
-
PAF Receptor antagonists: These molecules bind to the PAF receptor, thereby blocking the binding of PAF and subsequent downstream signaling. Well-characterized examples include WEB 2086, CV-3988, and Lexipafant.
This guide will focus on a direct comparison of this compound with these established PAF receptor antagonists, highlighting their distinct mechanisms of action and inhibitory potencies.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected PAF inhibitors. It is crucial to note the different assays used to determine these values, as they reflect the distinct mechanisms of action of these compounds.
| Inhibitor | Target | Assay Type | Species | IC50 (µM) | Reference |
| This compound | LPCAT2 | Enzymatic Assay | Human | 0.47 | [1][2] |
| LPCAT1 | Enzymatic Assay | Human | 3.02 | [1][2] | |
| WEB 2086 | PAF Receptor | Platelet Aggregation | Human | 0.17 | |
| PAF Receptor | Neutrophil Aggregation | Human | 0.36 | ||
| CV-3988 | PAF Receptor | [3H]-PAF Binding | Rabbit | 0.079 | |
| PAF Receptor | [3H]-PAF Binding | Human | 0.16 | ||
| PAF Receptor | [3H]-PAF Binding | Guinea-pig | 0.18 | ||
| Lexipafant | PAF-enhanced Superoxide Production | Neutrophil Function Assay | Human | 0.046 | |
| PAF-enhanced Elastase Release | Neutrophil Function Assay | Human | 0.05 | ||
| PAF-enhanced CD11b Expression | Neutrophil Function Assay | Human | 0.285 |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: PAF Synthesis and Signaling Pathway with Inhibitor Action Sites.
Caption: Experimental Workflows for Evaluating PAF Inhibitors.
Detailed Experimental Protocols
LPCAT2 Enzymatic Activity Assay
This protocol is designed to measure the inhibitory effect of compounds like this compound on the enzymatic activity of LPCAT2.
Materials:
-
Recombinant human LPCAT2 enzyme or cell lysates overexpressing LPCAT2
-
Lyso-PAF (substrate)
-
Acetyl-CoA (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound or other test inhibitors
-
Quenching solution (e.g., methanol)
-
Internal standard for mass spectrometry
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation: Prepare a working solution of the LPCAT2 enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the LPCAT2 enzyme solution with the this compound solution (or vehicle control). Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add a mixture of Lyso-PAF and Acetyl-CoA to initiate the enzymatic reaction. The final concentrations of the substrates should be close to their Km values for LPCAT2.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold methanol) containing an internal standard.
-
Product Quantification: Centrifuge the samples to pellet any precipitate. Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of PAF produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
PAF-Induced Platelet Aggregation Assay
This protocol is suitable for evaluating the potency of PAF receptor antagonists such as WEB 2086, CV-3988, and Lexipafant.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
PAF agonist solution.
-
Test compounds (e.g., WEB 2086) dissolved in an appropriate solvent.
-
Saline or appropriate buffer.
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Inhibitor Incubation: Place a known volume of PRP in the aggregometer cuvette. Add the test compound at various concentrations (or vehicle control) and incubate for a short period (e.g., 2-5 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add a sub-maximal concentration of the PAF agonist to the cuvette to induce platelet aggregation. This concentration should be predetermined to cause approximately 50-80% of the maximal aggregation response.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
Data Analysis: Determine the maximal aggregation for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound represents a distinct class of PAF inhibitor that acts by preventing the synthesis of PAF through the selective inhibition of LPCAT2. This mechanism contrasts with that of classical PAF antagonists like WEB 2086, CV-3988, and Lexipafant, which competitively block the PAF receptor. The choice of inhibitor will, therefore, depend on the specific research question being addressed. For studies aimed at understanding the role of de novo PAF synthesis in a particular biological process, this compound would be an invaluable tool. Conversely, for investigating the direct effects of PAF receptor activation, receptor antagonists would be more appropriate. The data and protocols provided in this guide are intended to facilitate the selection and effective use of these important pharmacological agents.
References
Cross-Validation of TSI-01's Effects with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of TSI-01, a selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2), with the phenotypic outcomes observed in LPCAT2 genetic knockout models. The data presented herein supports the cross-validation of this compound's on-target effects, highlighting its utility as a specific tool for studying and potentially treating inflammatory conditions driven by Platelet-Activating Factor (PAF).
Core Mechanism: Inhibition of PAF Biosynthesis
LPCAT2 is a key enzyme in the biosynthesis of PAF, a potent phospholipid mediator involved in various inflammatory processes. Both the pharmacological inhibition of LPCAT2 by this compound and the genetic ablation of LPCAT2 are expected to result in a significant reduction of PAF production.
Signaling Pathway of PAF Production via LPCAT2
Caption: Simplified signaling pathway of PAF production mediated by LPCAT2 and points of intervention by this compound and genetic knockout.
Comparative Data on PAF Production
Experimental evidence demonstrates a striking similarity between the effect of this compound and LPCAT2 genetic deficiency on PAF biosynthesis.
| Intervention | Model System | Stimulus | Effect on PAF Production | Reference |
| This compound (10 µM) | Mouse Peritoneal Macrophages | Calcium Ionophore (A23187) | Significant dose-dependent reduction | [1] |
| This compound (60 µM) | Mouse Peritoneal Macrophages | Calcium Ionophore (A23187) | Below detection limit | [1] |
| LPCAT2 siRNA Knockdown | RAW264.7 Macrophages | ATP | Significant decrease | |
| LPCAT2 Knockout | Mouse Spinal Cord Microglia | Not specified | Precluded PAF expression | [2] |
Comparative Data on Inflammatory Cytokine Production
The inhibition of PAF production by either this compound or LPCAT2 knockout is expected to lead to a downstream reduction in inflammatory cytokine signaling.
| Intervention | Model System | Stimulus | Effect on TNF-α Production | Effect on IL-6 Production | Reference |
| LPCAT2 siRNA Knockdown | Mouse Peritoneal Macrophages | LPS (100 ng/mL) | Significant reduction in gene expression and protein release | Not specified | [3] |
| LPCAT2 shRNA Knockdown | Human Monocytic Cell Line (MM6) | LPS | Reduced production | Reduced production | [3] |
| LPCAT2 siRNA Knockdown | RAW264.7 Macrophages | LPS (1 µg/mL) | Significant downregulation of mRNA and protein release | Significant downregulation of mRNA and protein release | [3] |
Experimental Protocols
Isolation and Culture of Mouse Peritoneal Macrophages
This protocol describes the elicitation and harvesting of peritoneal macrophages from mice for subsequent in vitro assays.
Materials:
-
Brewer's Thioglycollate Medium (3%)
-
Sterile PBS
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Syringes and needles (18G, 25G)
-
Centrifuge
-
Cell culture plates
Procedure:
-
Inject 1 mL of sterile 3% Brewer's Thioglycollate Medium intraperitoneally into a mouse.
-
After 3-4 days, euthanize the mouse and disinfect the abdomen with 70% ethanol.
-
Make a small midline incision in the abdominal skin to expose the peritoneal wall.
-
Inject 5-10 mL of cold, sterile PBS into the peritoneal cavity using an 18G needle.
-
Gently massage the abdomen for 1-2 minutes to dislodge the macrophages.
-
Aspirate the peritoneal fluid using a 25G needle and syringe, and place it in a sterile conical tube on ice.
-
Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in complete DMEM.
-
Count the cells and plate them at the desired density. Allow the macrophages to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Wash the plates with sterile PBS to remove non-adherent cells before starting the experiment.
Measurement of PAF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the quantification of PAF from cell culture supernatants or cell lysates.
Materials:
-
LC-MS/MS system
-
C18 reverse-phase column
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
Internal standard (e.g., d4-PAF)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
To 500 µL of cell culture supernatant or cell lysate, add the internal standard.
-
Perform lipid extraction using a modified Bligh-Dyer method or a suitable SPE protocol.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the initial mobile phase.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/methanol with 0.1% formic acid).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for PAF and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a PAF standard.
-
Calculate the concentration of PAF in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Intracellular Cytokine Staining and Flow Cytometry
This protocol outlines the steps for detecting intracellular TNF-α and IL-6 in macrophages following stimulation.
Materials:
-
Flow cytometer
-
Fluorochrome-conjugated antibodies against CD11b (or other macrophage marker), TNF-α, and IL-6
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
FACS tubes
-
Cell staining buffer (PBS with 2% FBS)
Procedure:
-
Cell Stimulation:
-
Plate macrophages in a 24-well plate.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours).
-
Add a protein transport inhibitor for the last 2-4 hours of stimulation to allow cytokines to accumulate intracellularly.
-
-
Surface Staining:
-
Harvest the cells and transfer them to FACS tubes.
-
Wash the cells with cell staining buffer.
-
Stain for surface markers (e.g., anti-CD11b) for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with cell staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at 4°C.
-
Wash the cells twice with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-TNF-α and anti-IL-6 antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in cell staining buffer.
-
Acquire the data on a flow cytometer.
-
Gate on the macrophage population based on forward and side scatter, and surface marker expression.
-
Analyze the expression of TNF-α and IL-6 within the gated population.
-
Logical Workflow and Conclusion
The convergence of data from pharmacological inhibition and genetic knockout studies provides strong evidence for the on-target effects of this compound.
Experimental Logic for Cross-Validation
Caption: Logical workflow illustrating the cross-validation of this compound's on-target effects through parallel pharmacological and genetic approaches.
References
A Comparative Guide: The Selective LPCAT2 Inhibitor TSI-01 Versus Non-Selective LPCAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TSI-01, a selective inhibitor of Lysophosphatidylcholine (B164491) Acyltransferase 2 (LPCAT2), with non-selective LPCAT inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate tools for investigating the roles of LPCAT enzymes in various physiological and pathological processes.
Introduction to LPCATs and Their Inhibition
Lysophosphatidylcholine Acyltransferases (LPCATs) are a family of enzymes crucial for phospholipid metabolism, particularly the remodeling of cell membranes and the production of signaling molecules like Platelet-Activating Factor (PAF).[1][2][3] There are four main isoforms (LPCAT1-4), each with distinct tissue distribution and substrate preferences.[1] LPCAT1 is highly expressed in the lungs and is essential for the production of pulmonary surfactant, while LPCAT2 is predominantly found in inflammatory cells and is a key enzyme in the biosynthesis of PAF during inflammatory responses.[4] Given their roles in inflammation and other diseases, LPCATs have emerged as attractive therapeutic targets.
Inhibitors of LPCATs can be broadly categorized as selective or non-selective. Selective inhibitors, such as this compound, target a specific LPCAT isoform, offering a precision approach to modulate its activity. Non-selective inhibitors, on the other hand, affect multiple isoforms, which can be useful for studying the overall effects of LPCAT inhibition but may also lead to off-target effects. This guide focuses on the comparative aspects of this compound and other less selective inhibitors.
Quantitative Performance Comparison
The selectivity of an inhibitor is a critical parameter in its utility as a research tool or a therapeutic candidate. The following table summarizes the available quantitative data for this compound and other compounds with known effects on LPCAT enzymes.
| Inhibitor | Target(s) | IC50 (µM) | Selectivity Profile | Reference |
| This compound | LPCAT2 | 0.47 (human) | Selective for LPCAT2 over LPCAT1 (~6.4-fold) | Tarui et al., 2014 |
| LPCAT1 | 3.02 (human) | Tarui et al., 2014 | ||
| Avasimibe (B1665837) | ACAT1 | 24 | Primarily an ACAT inhibitor; effects on LPCATs not quantified with IC50 values but noted to affect phospholipid metabolism. | [5][6] |
| ACAT2 | 9.2 | [5][6] | ||
| Quinacrine (B1676205) | LPCAT1 | Not specified | Known to inhibit LPCAT1 activity, but specific IC50 values and selectivity profile against other LPCATs are not well-documented. | General knowledge |
Mechanism of Action
This compound: This N-phenylmaleimide derivative acts as a competitive inhibitor of LPCAT2 with respect to acetyl-CoA.[4] By competing with the acetyl-CoA substrate, this compound effectively blocks the synthesis of PAF.
Non-selective Inhibitors: The precise mechanisms of action for compounds like avasimibe and quinacrine on LPCAT enzymes are not as well-defined. Their inhibitory effects are likely part of a broader impact on lipid metabolism.
Signaling Pathways
LPCAT enzymes are integral to the PAF biosynthesis pathway, a critical inflammatory signaling cascade.
This diagram illustrates the "remodeling pathway" of PAF synthesis, which is prominent in inflammatory responses.[3] Phospholipase A2 (cPLA2) hydrolyzes membrane phospholipids to generate Lyso-PAF. LPCAT2 then acetylates Lyso-PAF using acetyl-CoA to produce PAF. PAF subsequently binds to its receptor (PAFR), triggering downstream inflammatory signaling. This compound selectively inhibits LPCAT2, thereby blocking PAF production. Non-selective inhibitors can also interfere with this pathway, though their effects may extend to other LPCAT isoforms and related lipid metabolic pathways.
Experimental Protocols
LPCAT Enzyme Activity Assay
This protocol is adapted from methodologies used in the characterization of LPCAT inhibitors.[7][8][9]
Objective: To measure the enzymatic activity of LPCAT1 and LPCAT2 in the presence and absence of inhibitors.
Materials:
-
Microsomal fractions from cells overexpressing human LPCAT1 or LPCAT2.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4).
-
Substrates:
-
Lyso-PAF (1-O-alkyl-sn-glycero-3-phosphocholine)
-
[14C]-Acetyl-CoA (radiolabeled) or unlabeled Acetyl-CoA for MS-based detection.
-
-
Inhibitors: this compound, non-selective inhibitors (e.g., quinacrine, avasimibe).
-
Scintillation fluid and counter (for radiolabeled assay) or LC-MS/MS system.
-
96-well plates.
-
Stop solution (e.g., chloroform/methanol mixture).
Procedure:
-
Preparation of Reagents: Prepare stock solutions of inhibitors in DMSO. Prepare working solutions of substrates in the assay buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add 10 µL of inhibitor solution at various concentrations.
-
Add 70 µL of assay buffer containing the microsomal fraction expressing the target LPCAT enzyme.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of a substrate mix containing Lyso-PAF and [14C]-Acetyl-CoA.
-
Incubate for 15 minutes at 37°C.
-
-
Reaction Termination and Product Measurement:
-
Stop the reaction by adding 100 µL of the stop solution.
-
For Radiolabeled Assay: Transfer the mixture to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of incorporated [14C]-acetyl group into PAF is proportional to the enzyme activity.
-
For LC-MS/MS Assay: Extract the lipid products and analyze the amount of PAF produced using a liquid chromatography-tandem mass spectrometry system.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based PAF Biosynthesis Assay
Objective: To assess the effect of inhibitors on PAF production in inflammatory cells.
Materials:
-
Mouse peritoneal macrophages or a suitable inflammatory cell line (e.g., RAW 264.7).
-
Cell culture medium and supplements.
-
Calcium ionophore (e.g., A23187) or Lipopolysaccharide (LPS) to stimulate PAF production.
-
This compound and non-selective inhibitors.
-
LC-MS/MS system for PAF quantification.
Procedure:
-
Cell Culture and Treatment:
-
Culture macrophages to confluency in appropriate culture plates.
-
Pre-treat the cells with various concentrations of the inhibitor or DMSO (vehicle control) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with a calcium ionophore or LPS for a defined period (e.g., 15 minutes) to induce PAF synthesis.
-
-
Lipid Extraction:
-
Terminate the stimulation and extract total lipids from the cells and the culture medium using a suitable method (e.g., Bligh-Dyer extraction).
-
-
PAF Quantification:
-
Quantify the amount of PAF in the lipid extracts using LC-MS/MS.
-
-
Data Analysis:
-
Compare the levels of PAF in inhibitor-treated cells to the vehicle-treated control to determine the extent of inhibition.
-
Summary and Conclusion
This compound stands out as a valuable research tool due to its demonstrated selectivity for LPCAT2 over LPCAT1. This selectivity allows for the specific investigation of LPCAT2's role in inflammatory processes, minimizing the confounding effects that may arise from inhibiting LPCAT1, which is crucial for respiratory function.
The currently available information on non-selective LPCAT inhibitors is less comprehensive, particularly regarding their specific activities against different LPCAT isoforms. While compounds like avasimibe and quinacrine are known to impact lipid metabolism and may inhibit LPCAT enzymes, their lack of a detailed selectivity profile makes them less suitable for studies requiring isoform-specific modulation.
For researchers aiming to dissect the specific contributions of LPCAT2 to cellular signaling and disease, this compound is the more appropriate and well-characterized tool. Future research would benefit from the development and characterization of a broader range of selective inhibitors for all LPCAT isoforms, as well as more detailed profiling of existing compounds with potential LPCAT inhibitory activity. This would provide a more complete toolbox for the scientific community to unravel the complex biology of this important enzyme family.
References
- 1. A regulatory role of LPCAT1 in the synthesis of inflammatory lipids, PAF and LPC, in the retina of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Measurement of lysophospholipid acyltransferase activities using substrate competition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant Acyl-CoA:Lysophosphatidylcholine Acyltransferases (LPCATs) Have Different Specificities in Their Forward and Reverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Comparative Analysis of TSI-01 Efficacy and Alternatives in Modulating Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective Lysophosphatidylcholine Acyltransferase 2 (LPCAT2) inhibitor, TSI-01, and alternative compounds targeting the broader Platelet-Activating Factor (PAF) signaling pathway. The objective is to present available experimental data on the efficacy of these compounds in various cell types, with a focus on metrics such as enzymatic inhibition and cytotoxicity. While direct comparative data on the cytotoxicity of this compound across multiple cancer cell lines is limited in publicly available literature, this guide synthesizes the existing information to provide a valuable resource for researchers in oncology and inflammation.
Introduction to this compound and the LPCAT2-PAF Pathway
This compound is a selective inhibitor of LPCAT2, a key enzyme in the biosynthesis of Platelet-Activating Factor (PAF). PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. In the context of cancer, the PAF/PAFR signaling axis has been implicated in oncogenic transformation, metastasis, and resistance to therapy. LPCAT2, by producing PAF, represents a potential therapeutic target. This compound, an N-phenylmaleimide derivative, was identified through high-throughput screening as a potent and selective inhibitor of LPCAT2 over its isoform LPCAT1, which is crucial for respiratory function. This selectivity suggests a favorable therapeutic window for this compound.
Mechanism of Action: this compound Inhibition of LPCAT2
This compound competitively blocks the lyso-PAF acetyltransferase activity of LPCAT2 with respect to acetyl-CoA, thereby inhibiting the production of PAF. This targeted inhibition is crucial for dissecting the role of LPCAT2 in various cellular processes and for the potential development of novel therapeutics for PAF-related diseases.
Validating TSI-01: A Comparative Guide for In Vivo Translation of In Vitro Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective LPCAT2 inhibitor, TSI-01, with alternative Platelet-Activating Factor (PAF) pathway modulators. It is designed to facilitate the transition from in vitro discovery to in vivo validation by presenting key data, experimental protocols, and a comparative framework.
Introduction: The Rationale for Targeting LPCAT2 with this compound
Platelet-Activating Factor (PAF) is a potent phospholipid mediator that drives a broad spectrum of inflammatory responses.[1][2] Its synthesis in inflammatory cells is predominantly catalyzed by lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2).[1][3][4][5] this compound has been identified as a selective inhibitor of LPCAT2, offering a targeted approach to mitigating PAF-driven inflammation.[1][4][6][7] The selectivity of this compound for LPCAT2 over its isoform, LPCAT1 (which is crucial for lung surfactant production), suggests a favorable safety profile, potentially avoiding the adverse respiratory effects that might be associated with non-selective inhibition.[1]
The PAF Biosynthesis Pathway and the Action of this compound
The production of PAF in inflammatory cells is a critical step in the inflammatory cascade. The diagram below illustrates the enzymatic step inhibited by this compound.
Caption: this compound selectively inhibits LPCAT2, blocking the synthesis of PAF.
Comparative In Vitro Efficacy
The initial validation of any targeted inhibitor relies on robust in vitro characterization. The following table summarizes the inhibitory activity of this compound against LPCAT isoforms and provides a template for comparison with other modulators of the PAF pathway.
Table 1: In Vitro Potency of PAF Pathway Inhibitors
| Compound | Target | Mechanism of Action | IC50 | Reference |
| This compound | LPCAT2 | Enzyme Inhibition | 0.47 µM (human LPCAT2) [4][7] 3.02 µM (human LPCAT1)[4][7] | [1][7] |
| Apafant | PAF Receptor | Receptor Antagonism | Varies by assay | [8] |
| Kadsurenone | PAF Receptor | Receptor Antagonism | ~18 µM (platelet aggregation) | [9] |
| Aglafoline (B1662871) | PAF Receptor | Receptor Antagonism | ~50 µM (platelet aggregation) | [9] |
Note: IC50 values can vary depending on the specific assay conditions.
In cellular assays, this compound has been shown to dose-dependently suppress PAF production in mouse peritoneal macrophages, confirming its activity in a relevant cell type.[1]
Framework for In Vivo Validation of this compound
While no specific in vivo studies for this compound have been published to date, its in vitro profile strongly supports its evaluation in animal models of inflammatory disease. The following experimental workflow provides a general framework for such studies.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A stepwise workflow for the in vivo validation of this compound's anti-inflammatory effects.
Comparative In Vivo Data of PAF Antagonists
To contextualize the potential of this compound, it is useful to review the in vivo performance of other compounds that target the PAF pathway, primarily PAF receptor antagonists.
Table 2: Summary of In Vivo Findings for PAF Antagonists
| Compound | Animal Model | Key Findings | Reference |
| Apafant | PAF-induced bronchoconstriction and hypotension | Potently reduced bronchoconstriction and hypotension. | [8] |
| Aglafoline | PAF-induced hypotensive shock (rat) | Antagonized hypotensive shock. | [9] |
| Aglafoline | PAF-induced bronchoconstriction (guinea pig) | Completely blocked bronchoconstriction. | [9] |
| Various | Cancer models | Reduced tumor growth and increased survival.[10] | [10][11] |
These findings demonstrate that inhibiting the PAF pathway can have significant beneficial effects in various in vivo models of disease.
Detailed Experimental Protocols
In Vitro LPCAT2 Inhibition Assay
-
Objective: To determine the IC50 of this compound against human LPCAT2.
-
Materials: Recombinant human LPCAT2, Lyso-PAF, [³H]Acetyl-CoA, this compound, assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction plate, add assay buffer, recombinant LPCAT2, and the this compound dilution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of Lyso-PAF and [³H]Acetyl-CoA.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and separate the radiolabeled PAF product from the unreacted substrate using liquid-liquid extraction or solid-phase extraction.
-
Quantify the amount of [³H]PAF using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Model of Endotoxic Shock
-
Objective: To evaluate the efficacy of this compound in a mouse model of lipopolysaccharide (LPS)-induced endotoxic shock.
-
Animals: C57BL/6 mice (male, 8-10 weeks old).
-
Procedure:
-
Acclimatize animals for at least one week.
-
Prepare this compound in a suitable vehicle (e.g., DMSO/saline).
-
Divide animals into treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) 1 hour prior to LPS challenge.
-
Induce endotoxic shock by administering a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg, i.p.).
-
Monitor survival rates and clinical signs (e.g., body temperature, piloerection, lethargy) at regular intervals for up to 72 hours.
-
At a predetermined time point (e.g., 2 or 6 hours post-LPS), collect blood via cardiac puncture for the measurement of plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) and PAF.
-
Harvest organs (e.g., lungs, liver) for histopathological analysis to assess tissue injury and inflammation.
-
Conclusion
This compound presents a promising, targeted approach to anti-inflammatory therapy through its selective inhibition of LPCAT2. While in vitro data are robust, the critical next step is the validation of these findings in relevant in vivo models of disease. The experimental frameworks and comparative data presented in this guide are intended to support researchers in designing and interpreting such studies, ultimately clarifying the therapeutic potential of this compound.
References
- 1. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The role of lysophosphatidylcholine acyltransferase-2 (LPCAT-2) in inflammatory responses | Semantic Scholar [semanticscholar.org]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. caymanchem.com [caymanchem.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. PAF antagonism in vitro and in vivo by aglafoline from Aglaia elliptifolia Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet activating factor receptor antagonists improve the efficacy of experimental chemo- and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
TSI-01: A Comparative Analysis Against Industry-Standard LPCAT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed performance comparison of TSI-01, a selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2), against other known inhibitors in the field. The data presented is based on established experimental findings and is intended to offer an objective resource for researchers engaged in the study of inflammatory processes and drug discovery.
Introduction to LPCAT2 and its Role in Inflammation
Lysophosphatidylcholine acyltransferase 2 (LPCAT2) is a key enzyme in the biosynthesis of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a wide range of inflammatory and allergic responses.[1][2] LPCAT2 catalyzes the transfer of an acetyl group to lysophosphatidylcholine (LPC) to form PAF, primarily within inflammatory cells.[1][2] Given its critical role in the inflammatory cascade, selective inhibition of LPCAT2 presents a promising therapeutic strategy for a variety of inflammatory diseases. This compound has emerged as a selective inhibitor of LPCAT2, demonstrating preferential activity over its isoform, LPCAT1, which is primarily involved in pulmonary surfactant production.[1][2]
Performance Benchmarking of LPCAT2 Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound and other industry-standard N-phenylmaleimide derivative inhibitors against human LPCAT1 and LPCAT2. The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor; a lower IC50 value indicates a more potent inhibitor.
| Compound | hLPCAT1 IC50 (µM) | hLPCAT2 IC50 (µM) | Selectivity (LPCAT1/LPCAT2) |
| This compound | 3.02 | 0.47 | 6.4 |
| TSI-07 | > 20 | 1.8 | > 11.1 |
| TSI-10 | > 20 | 3.1 | > 6.5 |
| TSI-11 | > 20 | 2.5 | > 8.0 |
Data sourced from Tarui et al., J. Lipid Res. 2014.[1]
As the data indicates, this compound exhibits the most potent inhibition of human LPCAT2 with an IC50 of 0.47 µM. Furthermore, it demonstrates a clear selectivity for LPCAT2 over LPCAT1.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's function, it is important to visualize its place in the PAF biosynthesis pathway and the typical workflow for evaluating its efficacy.
The diagram above illustrates the remodeling pathway of PAF biosynthesis. This compound acts by directly inhibiting the LPCAT2 enzyme, thereby blocking the conversion of Lyso-PC to PAF and mitigating the downstream inflammatory response.
This workflow outlines the typical process for identifying and characterizing novel LPCAT2 inhibitors like this compound, starting from a broad screen and moving towards specific in vitro and cellular validation.
Experimental Protocols
The following are summarized methodologies for key experiments used to evaluate the performance of LPCAT2 inhibitors.
In Vitro LPCAT2 Enzyme Activity Assay (IC50 Determination)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of LPCAT2.
-
Enzyme Source: Microsomal fractions are prepared from cells overexpressing human LPCAT1 or LPCAT2.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, lyso-PAF, and radiolabeled acetyl-CoA.
-
Inhibitor Addition: Various concentrations of the test compound (e.g., this compound) are pre-incubated with the enzyme source.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of acetyl-CoA and incubated for a specific time at 37°C. The reaction is then stopped by the addition of an organic solvent mixture.
-
Quantification: The amount of radiolabeled PAF produced is quantified using thin-layer chromatography (TLC) followed by liquid scintillation counting.
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of enzyme activity is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular PAF Biosynthesis Assay
This assay measures the ability of an inhibitor to suppress PAF production in a cellular context.
-
Cell Culture: Mouse peritoneal macrophages or other suitable inflammatory cell lines are cultured.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the test compound for a defined period.
-
Stimulation: PAF biosynthesis is stimulated by adding a calcium ionophore (e.g., A23187).[1]
-
Lipid Extraction: Cellular lipids are extracted using established methods (e.g., Bligh-Dyer extraction).
-
PAF Quantification: The amount of PAF in the lipid extract is quantified using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The reduction in PAF levels in treated cells compared to untreated, stimulated cells is calculated to determine the inhibitory effect of the compound.
Conclusion
This compound stands out as a potent and selective inhibitor of LPCAT2, outperforming other tested N-phenylmaleimide derivatives in in vitro assays.[1] Its demonstrated ability to suppress PAF biosynthesis in cellular models underscores its potential as a valuable research tool and a lead compound for the development of novel anti-inflammatory therapeutics. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of LPCAT2 inhibitors.
References
Safety Operating Guide
Proper Disposal of TSI-01: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Selective LPCAT2 Inhibitor
For researchers, scientists, and drug development professionals utilizing TSI-01, a selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2), adherence to proper disposal protocols is critical for maintaining laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste.
Immediate Safety and Logistical Information
Prior to initiating any disposal procedures, it is imperative to be familiar with the chemical properties and handling requirements of this compound. The following table summarizes key logistical and safety data.
| Parameter | Value | Notes |
| Chemical Name | 4-(3,4-dichloro-2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-benzoic acid, 1-methylethyl ester | |
| CAS Number | 704878-75-1 | |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄ | |
| Appearance | Crystalline solid / Solid powder | [1][2] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat | Standard laboratory practice for handling chemical compounds. |
| Primary Waste Container | Labeled, sealed, and leak-proof container compatible with chlorinated organic compounds. | |
| Secondary Containment | Required | The primary waste container should be placed within a secondary container to mitigate spills. |
| Storage of Waste | Designated and ventilated hazardous waste area. | Do not store with incompatible materials. Consult your institution's EHS for specific guidance. |
| Emergency Contact | Environmental Health and Safety (EHS) Office | In case of a spill or exposure, contact your local EHS office immediately. |
Detailed Disposal Protocol
The following protocol outlines the procedural steps for the proper disposal of this compound. This process is designed to be conducted by trained laboratory personnel in a designated and controlled environment.
Preparation
-
Consult Institutional Guidelines: Before beginning, review your institution's specific policies for hazardous waste disposal.
-
Assemble Materials: Ensure all necessary materials are readily available, including appropriate PPE, designated waste containers, and any necessary spill control materials.
-
Work in a Controlled Area: All handling of this compound for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Collection
-
Solid Waste:
-
Carefully collect any unused or expired this compound solid powder.
-
Place the solid waste into a clearly labeled, sealed, and leak-proof primary hazardous waste container.
-
The container label should include "Hazardous Waste," "this compound," the CAS number (704878-75-1), and the approximate quantity.
-
-
Liquid Waste (Solutions):
-
This compound is soluble in organic solvents such as DMSO and DMF.[1]
-
Collect all liquid waste containing this compound in a designated, sealed, and leak-proof hazardous waste container compatible with the solvent used.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.
-
The container label should include "Hazardous Waste," "this compound in [Solvent Name]," the CAS number, and the estimated concentration and volume.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated.
-
Dispose of these materials in a designated solid hazardous waste container.
-
Final Disposal
-
Storage: Securely seal the primary waste container and place it in a designated secondary containment unit within a designated hazardous waste accumulation area.
-
EHS Pickup: Complete a hazardous waste pickup request form as required by your institution's EHS office and submit it for collection.
Experimental Protocols
While specific experimental protocols for this compound will vary depending on the research application, its primary function is as a selective inhibitor of LPCAT2.[1] It has been used to suppress Platelet-Activating Factor (PAF) biosynthesis in cellular models.[1] For instance, at a concentration of 60 µM, this compound has been shown to suppress PAF biosynthesis in mouse peritoneal macrophages stimulated with a calcium ionophore.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling TSI-01
Essential Safety and Handling Guide for TSI-01
This document provides immediate safety, operational, and disposal guidance for this compound, a selective inhibitor of lysophosphatidylcholine (B164491) acyltransferase 2 (LPCAT2).[1][2][3][4][5] The information herein is intended for researchers, scientists, and drug development professionals to ensure safe handling and maintain experimental integrity.
Properties of this compound
This compound is a crystalline solid.[1] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory precautions should always be observed.[6]
| Property | Value |
| CAS Number | 704878-75-1[1][6] |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄[1] |
| Formula Weight | 328.2 g/mol [1] |
| Appearance | Crystalline solid[1] |
| Purity | ≥95%[1] |
| Long-term Storage | -20°C[1][7] |
| Stability | ≥ 4 years (when stored properly)[1] |
| Solubility | DMF: 50 mg/mLDMSO: 30 mg/mLEthanol: 1 mg/mLDMF:PBS (pH 7.2) (1:3): 0.25 mg/mL[1] |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is essential.[6] The following personal protective equipment should be worn to minimize exposure and ensure a safe working environment.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. The Safety Data Sheet notes that due to a lack of testing, no specific glove material recommendation can be made, but impermeability and resistance to the product are necessary.[6]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect from potential splashes.
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not required.[6]
Operational Plan: Handling and Experimental Workflow
This section provides a step-by-step guide for the safe handling and use of this compound in a laboratory setting.
Preparation and Reconstitution
-
Pre-use Inspection: Before use, visually inspect the container for any damage or leaks.
-
Environment: Conduct all handling of solid this compound and preparation of stock solutions in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.
-
Reconstitution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Based on the desired concentration and the solubility data provided, select an appropriate solvent (e.g., DMSO for a stock solution).[7]
-
Carefully add the calculated volume of the solvent to the vial containing the this compound solid.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Experimental Use
-
Dilutions: When preparing working solutions, perform dilutions in a fume hood.
-
Transfers: Use appropriate calibrated micropipettes for all liquid transfers to ensure accuracy and prevent spills.
-
Incubation: If the experimental protocol requires incubation, ensure that the vessel is properly sealed to prevent aerosolization or evaporation.
Post-Experiment
-
Decontamination: All non-disposable equipment that has come into contact with this compound should be thoroughly cleaned and decontaminated according to standard laboratory procedures.
-
Storage of Stock Solutions: Store stock solutions at -20°C for short-term (months) or -80°C for long-term (up to 6 months) stability.[2][7]
Caption: Experimental workflow for handling this compound.
Disposal Plan
While this compound is not classified as an environmentally hazardous substance, proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[6]
Waste Segregation
-
Solid Waste: Unused solid this compound and any lab materials (e.g., weigh boats, contaminated pipette tips) should be collected in a designated, sealed container for non-hazardous chemical waste.
-
Liquid Waste: Unused solutions of this compound and aqueous experimental waste should be collected in a clearly labeled, sealed container for non-hazardous chemical waste. Do not pour solutions down the drain.[6]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Waste Disposal Procedure
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including "this compound" and the solvent used (e.g., "this compound in DMSO").
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials while awaiting pickup.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. Follow all local, state, and federal regulations for chemical waste disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound | Platelet-activating Factor Receptor (PAFR) 抑制剂 | MCE [medchemexpress.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medkoo.com [medkoo.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
